molecular formula C20H21N7O B15618933 Elimusertib-d3

Elimusertib-d3

Cat. No.: B15618933
M. Wt: 378.4 g/mol
InChI Key: YBXRSCXGRPSTMW-SZIUSNIFSA-N
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Description

Elimusertib-d3 is a useful research compound. Its molecular formula is C20H21N7O and its molecular weight is 378.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H21N7O

Molecular Weight

378.4 g/mol

IUPAC Name

(3R)-3-methyl-4-[8-(1H-pyrazol-5-yl)-4-[2-(trideuteriomethyl)pyrazol-3-yl]-1,7-naphthyridin-2-yl]morpholine

InChI

InChI=1S/C20H21N7O/c1-13-12-28-10-9-27(13)18-11-15(17-5-8-23-26(17)2)14-3-6-21-20(19(14)24-18)16-4-7-22-25-16/h3-8,11,13H,9-10,12H2,1-2H3,(H,22,25)/t13-/m1/s1/i2D3

InChI Key

YBXRSCXGRPSTMW-SZIUSNIFSA-N

Origin of Product

United States

Foundational & Exploratory

Elimusertib-d3 mechanism of action in DNA repair

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Elimusertib in DNA Repair

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Elimusertib (formerly BAY-1895344) is a potent and highly selective, orally available small molecule inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical apical kinase in the DNA Damage Response (DDR) pathway, a network essential for maintaining genomic integrity.[2] In response to DNA single-strand breaks (SSBs) and replication stress, ATR activates downstream signaling to orchestrate cell cycle arrest, stabilize replication forks, and promote DNA repair.[3] Many cancers exhibit inherent replication stress and defects in other DDR pathways, such as those governed by the ATM kinase, making them particularly dependent on ATR for survival. Elimusertib leverages this dependency, creating a synthetic lethal scenario by inhibiting ATR. This action abrogates critical cell cycle checkpoints, leading to the accumulation of unrepaired DNA damage, ultimately driving cancer cells into replication catastrophe and apoptosis.[3][4] This document provides a detailed overview of the molecular mechanism, preclinical efficacy, and experimental methodologies related to Elimusertib's role in DNA repair.

The ATR Signaling Pathway and Its Role in DNA Repair

The ATR kinase is a primary sensor of replication stress and certain types of DNA lesions.[2] When replication forks stall or encounter DNA damage, regions of single-stranded DNA (ssDNA) are exposed and coated by Replication Protein A (RPA). This structure recruits the ATR-ATRIP complex, which in turn activates ATR kinase activity.

Once active, ATR phosphorylates a multitude of downstream substrates, most notably the Checkpoint Kinase 1 (Chk1).[5] Phosphorylated Chk1 (p-Chk1) then targets key cell cycle regulators, such as the Cdc25 phosphatases, leading to their inhibition. This prevents the activation of cyclin-dependent kinases (CDKs) and induces cell cycle arrest at the intra-S and G2/M phases, providing time for DNA repair.[6] This signaling cascade is fundamental for preventing cells with damaged DNA from progressing into mitosis.

ATR_Signaling_Pathway cluster_0 DNA Damage & Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling Cascade cluster_3 Cellular Outcomes DNA_Damage DNA Damage (e.g., ssDNA, Stalled Forks) RPA RPA coating ssDNA DNA_Damage->RPA ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Recruitment ATR_Active Activated ATR ATR_ATRIP->ATR_Active Activation Chk1 Chk1 ATR_Active->Chk1 Phosphorylates pChk1 p-Chk1 (Active) Chk1->pChk1 Cdc25 Cdc25 Phosphatases pChk1->Cdc25 Inhibits DNA_Repair DNA Repair & Fork Stability pChk1->DNA_Repair CDKs CDK-Cyclin Complexes Cdc25->CDKs Activates CellCycleArrest Cell Cycle Arrest (Intra-S, G2/M) Cdc25->CellCycleArrest Block leads to Elimusertib_Mechanism_of_Action cluster_0 ATR Pathway cluster_1 Elimusertib Intervention cluster_2 Cellular Consequences ATR ATR Kinase Chk1 Chk1 ATR->Chk1 phosphorylates Checkpoint_Fail Checkpoint Failure ATR->Checkpoint_Fail Checkpoint S/G2 Checkpoint Activation Chk1->Checkpoint Elimusertib Elimusertib Elimusertib->ATR Inhibits Unrepaired_DNA Mitotic Entry with Unrepaired DNA Checkpoint_Fail->Unrepaired_DNA DSBs Increased DSBs (γ-H2AX) Unrepaired_DNA->DSBs Rep_Cat Replication Catastrophe DSBs->Rep_Cat Apoptosis Apoptosis Rep_Cat->Apoptosis Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Lines Treatment Treat with Elimusertib Cell_Culture->Treatment Viability Viability Assays (MTT, WST-1) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blot (p-Chk1, γ-H2AX) Treatment->Western_Blot Endpoint Endpoint Analysis (TGI, EFS) PDX_Model PDX Model Generation Randomization Randomize Mice PDX_Model->Randomization Dosing Oral Dosing (Elimusertib vs Vehicle) Randomization->Dosing Monitoring Tumor Volume & Body Weight Dosing->Monitoring Monitoring->Endpoint

References

The Role of Elimusertib-d3 as a Stable Isotope-Labeled Internal Standard in Bioanalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is a potent and highly selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] By targeting ATR, Elimusertib disrupts DNA damage repair mechanisms in cancer cells, leading to apoptosis and inhibition of tumor growth.[2][4] As Elimusertib progresses through clinical development for various cancers, the need for a robust and accurate bioanalytical method to quantify its concentration in biological matrices is paramount for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[3][5][6] This technical guide provides an in-depth overview of the use of a stable isotope-labeled internal standard, specifically [¹³C,²H₃]-Elimusertib (referred to herein as Elimusertib-d3 for simplicity), in the quantitative analysis of Elimusertib in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis.[7][8][9] A SIL-IS, such as this compound, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. This near-identical physicochemical behavior ensures that the SIL-IS experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing accurate correction for potential errors and enhancing the precision and accuracy of the analytical method.[7][10]

Mechanism of Action: Elimusertib and the ATR Signaling Pathway

Elimusertib exerts its anti-tumor effects by inhibiting the ATR kinase, a key player in the cellular response to DNA damage and replication stress.[4][11] In cancer cells, which often exhibit increased DNA damage and replication stress, ATR activation is crucial for survival.[4][11] Elimusertib's inhibition of ATR prevents the activation of downstream signaling pathways involved in cell cycle arrest and DNA repair, ultimately leading to a phenomenon known as "replication catastrophe" and apoptotic cell death in cancer cells.[4][11]

ATR_Signaling_Pathway ATR Signaling Pathway Inhibition by Elimusertib cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Effects DNA_Damage DNA Damage & Replication Stress ATR ATR Kinase DNA_Damage->ATR activates Cell_Cycle_Arrest Cell Cycle Arrest ATR->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair ATR->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents Elimusertib Elimusertib Elimusertib->ATR inhibits Bioanalytical_Workflow Bioanalytical Workflow for Elimusertib Quantification Plasma_Sample Human Plasma Sample (50 µL) IS_Spiking Spike with [¹³C,²H₃]-Elimusertib (IS) Plasma_Sample->IS_Spiking Protein_Precipitation Protein Precipitation (Acetonitrile) IS_Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis

References

An In-depth Technical Guide to the Synthesis and Characterization of Elimusertib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway. By targeting ATR, Elimusertib disrupts DNA damage checkpoint activation and repair, leading to apoptosis in cancer cells, particularly those with existing DNA repair deficiencies. This technical guide provides a comprehensive overview of the synthesis and characterization of Elimusertib-d3, a deuterated isotopologue of Elimusertib, which is valuable as an internal standard in quantitative bioanalytical assays.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to that of Elimusertib, with the introduction of a deuterated methyl group in the final steps. The synthesis of the non-deuterated parent compound, Elimusertib, is detailed in patent WO2016020320 (Example 111). Based on this, a proposed synthetic route for this compound is outlined below.

Proposed Synthetic Workflow

G cluster_synthesis Synthesis of this compound Start Starting Materials Intermediate1 Formation of 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine Start->Intermediate1 Multi-step synthesis Intermediate2 Introduction of d3-methyl group to pyrazole (B372694) nitrogen Intermediate1->Intermediate2 Methylation with CD3I FinalProduct Nucleophilic substitution with (3R)-3-methylmorpholine Intermediate2->FinalProduct Reaction Purification Purification by Chromatography FinalProduct->Purification Characterization Characterization Purification->Characterization

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 2-chloro-4-(1-methyl-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

The synthesis of this key intermediate is expected to follow the procedures outlined in patent WO2016020320 for the analogous non-deuterated intermediate. This multi-step process would likely involve the construction of the 1,7-naphthyridine (B1217170) core followed by the introduction of the pyrazole moieties.

Step 2: Synthesis of 2-chloro-4-(1-(methyl-d3)-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine

To a solution of the unmethylated pyrazole precursor in a suitable aprotic solvent such as dimethylformamide (DMF), a base like cesium carbonate (Cs2CO3) is added. The mixture is stirred at room temperature, followed by the addition of deuterated methyl iodide (CD3I). The reaction is then heated to facilitate the methylation. After completion, the reaction is worked up by extraction and purified by column chromatography to yield the deuterated intermediate.

Step 3: Synthesis of this compound (2-((3R)-3-methylmorpholin-4-yl)-4-(1-(methyl-d3)-1H-pyrazol-5-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridine)

The deuterated chloro-naphthyridine intermediate is dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). (3R)-3-methylmorpholine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added to the solution. The reaction mixture is heated to drive the nucleophilic aromatic substitution. Upon completion, the product is isolated by extraction and purified by preparative high-performance liquid chromatography (HPLC) to afford this compound.

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment.

Physicochemical Properties
PropertyValue
Molecular FormulaC20H18D3N7O
Molecular Weight378.45 g/mol
AppearanceLight yellow to yellow solid[1]
Purity (by HPLC)>98%
Spectroscopic Data

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The protonated molecule [M+H]+ is observed. For quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), specific multiple reaction monitoring (MRM) transitions are used.

CompoundParent Ion (m/z)Product Ion (m/z)
Elimusertib376.3318.2 (quantitative), 277.3 (qualitative)
This compound (as internal standard)379.4 (predicted)321.2 (predicted)

Note: The predicted m/z values for this compound are based on the addition of three deuterium (B1214612) atoms to the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure. The absence of the N-methyl proton signal in the 1H NMR spectrum and the characteristic triplet for the CD3 group in the 13C NMR spectrum would confirm the successful deuteration.

(Note: As specific experimental NMR data for this compound is not publicly available, representative shifts for the parent compound, Elimusertib, would be used as a reference for structural confirmation.)

Mechanism of Action and Signaling Pathway

Elimusertib is an inhibitor of ATR kinase, a master regulator of the DNA damage response. In response to DNA damage, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1, leading to cell cycle arrest and DNA repair. By inhibiting ATR, Elimusertib prevents this signaling cascade, causing cells with damaged DNA to proceed through the cell cycle, ultimately leading to mitotic catastrophe and apoptosis.

ATR Signaling Pathway

G cluster_pathway ATR Signaling Pathway Inhibition by Elimusertib DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes Apoptosis Apoptosis Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: Inhibition of the ATR signaling pathway by Elimusertib.

Conclusion

This technical guide provides a detailed overview of the synthesis and characterization of this compound, a critical tool for the preclinical and clinical development of Elimusertib. The proposed synthetic route and characterization data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and clinical pharmacology. Understanding the synthesis of this deuterated internal standard is crucial for accurate bioanalysis, which underpins the robust evaluation of Elimusertib's pharmacokinetic and pharmacodynamic properties in the pursuit of novel cancer therapies.

References

Deuterated Elimusertib for In Vivo Metabolic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Elimusertib (BAY 1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2] As a promising anti-cancer agent, a thorough understanding of its in vivo metabolism and pharmacokinetics is paramount for its clinical development. This technical guide explores the use of deuterated elimusertib as a tool for in vivo metabolic studies. Deuterium (B1214612) substitution, a strategy known to alter the metabolic profiles of drugs by leveraging the kinetic isotope effect, can provide invaluable insights into the metabolic fate of elimusertib, potentially identifying metabolically liable sites and informing the design of next-generation analogs with improved pharmacokinetic properties.[3][4][5] This document provides a comprehensive overview of the ATR signaling pathway, detailed experimental protocols for in vivo studies using deuterated elimusertib, and methods for data analysis and presentation.

Introduction to Elimusertib and the ATR Signaling Pathway

Elimusertib is an orally available small molecule inhibitor that targets ATR, a serine/threonine protein kinase that plays a pivotal role in maintaining genomic integrity.[2][6] In response to DNA damage and replication stress, ATR is activated and initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and stabilization of replication forks.[7][8][9][10] Many cancer cells exhibit increased reliance on the ATR pathway for survival due to underlying genomic instability and replication stress, making ATR an attractive therapeutic target.[8][11] By inhibiting ATR, elimusertib disrupts these critical cell survival mechanisms, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][12] Preclinical studies have demonstrated the potent anti-tumor activity of elimusertib as a monotherapy and in combination with other agents in various cancer models.[1][12][13][14][15][16]

The ATR Signaling Pathway

The canonical ATR signaling pathway is initiated by the recognition of single-stranded DNA (ssDNA) coated with Replication Protein A (RPA), a common intermediate during DNA replication stress or repair.[7][10] The ATR-ATRIP complex is recruited to these sites, followed by the independent recruitment of the 9-1-1 clamp complex and the ATR activator Topoisomerase Binding Protein 1 (TOPBP1).[7] This cascade of events leads to the activation of ATR kinase activity. Once activated, ATR phosphorylates a multitude of downstream substrates, with the most well-characterized being the checkpoint kinase 1 (Chk1).[7][10] Phosphorylation of Chk1 by ATR triggers cell cycle checkpoints, preventing entry into mitosis with damaged DNA.[7]

ATR_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_activation ATR Activation cluster_downstream Downstream Effects ssDNA ssDNA RPA RPA ssDNA->RPA coats ATR_ATRIP ATR-ATRIP RPA->ATR_ATRIP recruits NineOneOne 9-1-1 Complex RPA->NineOneOne recruits Activated_ATR Activated ATR ATR_ATRIP->Activated_ATR activates TOPBP1 TOPBP1 NineOneOne->TOPBP1 recruits TOPBP1->Activated_ATR activates Chk1 Chk1 Activated_ATR->Chk1 phosphorylates pChk1 p-Chk1 CellCycleArrest Cell Cycle Arrest pChk1->CellCycleArrest DNARepair DNA Repair pChk1->DNARepair ForkStabilization Replication Fork Stabilization pChk1->ForkStabilization Elimusertib Elimusertib Elimusertib->Activated_ATR inhibits

Figure 1: Simplified ATR Signaling Pathway and the Action of Elimusertib.

Deuterated Elimusertib in Metabolic Studies

Deuterium labeling is a powerful technique used in drug metabolism and pharmacokinetic studies.[3] The substitution of hydrogen with its stable isotope, deuterium, creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond.[3][5] This difference in bond strength can lead to a "kinetic isotope effect," where the enzymatic cleavage of a C-D bond is slower than that of a C-H bond.[3] By strategically placing deuterium atoms at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its metabolism, which can lead to an increased half-life, higher systemic exposure, and a reduction in the formation of certain metabolites.[4][17][18]

For a hypothetical deuterated elimusertib, deuterium atoms would be incorporated at positions susceptible to metabolic modification. Based on preclinical pharmacokinetic studies of elimusertib, which have identified several metabolites, these "soft spots" can be targeted for deuteration.[19][20] The resulting deuterated analog would be an invaluable tool to:

  • Elucidate the primary sites of metabolism.

  • Quantify the contribution of different metabolic pathways.

  • Assess the potential for metabolite-mediated toxicity or activity.

  • Investigate potential improvements in the pharmacokinetic profile.

Experimental Protocols for In Vivo Metabolic Studies

This section outlines a detailed methodology for conducting in vivo metabolic studies of deuterated elimusertib in a murine model.

Animal Models and Husbandry
  • Species: Female CB-17/SCID mice (or other appropriate strain).

  • Age: 6-8 weeks.

  • Housing: Animals should be housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Acclimatization: Allow for a minimum of one week of acclimatization before the start of the study.

  • Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration
  • Formulation: Elimusertib and its deuterated analog should be formulated in a vehicle suitable for oral administration, such as a solution of 60% polyethylene (B3416737) glycol 400, 10% ethanol, and 30% water.[13][14]

  • Dosing: Dosing can be based on previous in vivo efficacy and pharmacokinetic studies of elimusertib, with typical oral doses ranging from 10 to 40 mg/kg.[1][14][15][19][20]

  • Administration: Administer the compound via oral gavage.

Experimental Workflow for Pharmacokinetic and Metabolite Profiling

Experimental_Workflow cluster_setup Study Setup cluster_execution Study Execution cluster_analysis Sample Analysis cluster_data Data Interpretation Animal_Model Animal Model (e.g., Mice) Dosing_Groups Dosing Groups: - Vehicle Control - Elimusertib - Deuterated Elimusertib Oral_Admin Oral Administration (Gavage) Dosing_Groups->Oral_Admin Sample_Collection Serial Blood Sampling (e.g., 0, 0.5, 1, 2, 4, 8, 24h) Oral_Admin->Sample_Collection Tissue_Harvest Tissue Harvesting (Terminal) Oral_Admin->Tissue_Harvest Plasma_Processing Plasma Separation Sample_Collection->Plasma_Processing Tissue_Homogenization Tissue Homogenization Tissue_Harvest->Tissue_Homogenization LC_MS_MS LC-MS/MS Analysis Plasma_Processing->LC_MS_MS Tissue_Homogenization->LC_MS_MS PK_Analysis Pharmacokinetic Modeling (Cmax, Tmax, AUC, t1/2) LC_MS_MS->PK_Analysis Metabolite_ID Metabolite Identification and Quantification LC_MS_MS->Metabolite_ID Comparison Comparison of Profiles (Deuterated vs. Non-deuterated) PK_Analysis->Comparison Metabolite_ID->Comparison

Figure 2: Experimental Workflow for In Vivo Metabolic Studies.
Sample Collection and Processing

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours) via a suitable method like tail vein or saphenous vein bleeding.

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma, which should then be stored at -80°C until analysis.

  • Tissue Harvesting: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, tumor, brain, bone marrow) as preclinical studies have shown extensive tissue distribution.[19][20] Flash-freeze the tissues in liquid nitrogen and store them at -80°C.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of elimusertib and its metabolites in plasma and tissue homogenates.[19][20][21]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Sample Preparation: Protein precipitation or solid-phase extraction can be used to extract the analytes from the biological matrices.

  • Chromatography: Use a suitable C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent drug and its metabolites. The MRM transitions for elimusertib (m/z 376.3 > 318.2 and 376.3 > 277.3) and a stable isotope-labeled internal standard (e.g., [¹³C, ²H₃]-elimusertib, m/z 380.3 > 322.2) should be monitored.[21]

  • Metabolite Identification: Putative metabolites can be identified by searching for expected mass shifts corresponding to common metabolic transformations (e.g., oxidation, demethylation, glucuronidation) and confirmed by product ion scans.[19]

Data Presentation and Analysis

Pharmacokinetic Parameters

The plasma concentration-time data for elimusertib and its deuterated analog should be analyzed using non-compartmental or compartmental pharmacokinetic modeling to determine key parameters.

ParameterDescription
Cmax Maximum observed plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL/F Apparent total body clearance
Vz/F Apparent volume of distribution
Metabolite Profiling

The concentrations of the identified metabolites should be measured over time in plasma and tissues. The metabolic ratio (MR), calculated as the AUC of the metabolite divided by the AUC of the parent drug, can be used to compare the extent of metabolism between the deuterated and non-deuterated compounds.[19]

CompoundCmax (ng/mL)Tmax (h)AUC(0-inf) (ng·h/mL)t1/2 (h)
Elimusertib [Insert Data][Insert Data][Insert Data][Insert Data]
Deuterated Elimusertib [Insert Data][Insert Data][Insert Data][Insert-Data]
Metabolite M1 [Insert Data][Insert Data][Insert Data][Insert Data]
Deuterated M1 [Insert Data][Insert Data][Insert Data][Insert Data]
... ............

Conclusion

The use of deuterated elimusertib in in vivo metabolic studies provides a robust platform for elucidating its metabolic fate and pharmacokinetic properties. By leveraging the kinetic isotope effect, researchers can gain a deeper understanding of the drug's disposition, identify opportunities for optimizing its metabolic stability, and ultimately contribute to the development of a safer and more effective therapeutic agent. The detailed protocols and analytical methods outlined in this guide provide a framework for conducting these critical studies, which are essential for advancing the clinical translation of elimusertib and other novel ATR inhibitors.

References

Elimusertib-d3: A Technical Guide for Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib, also known as BAY-1895344, is a potent and highly selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1] In cancer cells, which often exhibit increased replication stress and defective DNA repair mechanisms, the ATR pathway is crucial for survival.[2] By inhibiting ATR, Elimusertib prevents the activation of DNA damage checkpoints, leading to the disruption of DNA repair and ultimately inducing apoptosis in tumor cells. This mechanism of action makes Elimusertib a promising therapeutic agent in oncology.

This technical guide provides an in-depth overview of the applications of Elimusertib in cancer cell line research. It summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support researchers in designing and interpreting their studies. While this guide focuses on the biological activity of Elimusertib, it is important to note that Elimusertib-d3, a deuterated isotopologue, is typically used as an internal standard in analytical techniques like mass spectrometry for pharmacokinetic analyses. For the purposes of in vitro cancer cell line research, the biological effects of Elimusertib are the primary focus.

Data Presentation: In Vitro Efficacy of Elimusertib

The anti-proliferative activity of Elimusertib has been evaluated across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for assessing the potency of a compound. The following tables summarize the IC50 values of Elimusertib in various cancer cell lines as reported in the literature.

Table 1: Elimusertib IC50 Values in Breast Cancer Cell Lines

Cell LineCancer SubtypeIC50 (nM)Incubation TimeReference
MDA-MB-453HER2-Amplified Breast Cancer465 days[2]
MDA-MB-231Triple-Negative Breast Cancer1005 days[2]
MDA-MB-231Triple-Negative Breast Cancer11.08 ± 1.4672 hours[3]
MDA-MB-231Triple-Negative Breast Cancer6.26 ± 0.2596 hours[3]
T-47DHormone Receptor-Positive Breast Cancer>1005 days[2]

Table 2: Elimusertib IC50 Values in Pediatric Solid Tumor Cell Lines

Cell Line TypeIC50 Range (nM)Incubation TimeReference
Ewing's Sarcoma, Rhabdomyosarcoma, Neuroblastoma2.687 to 395.772 hours[4]

Note: IC50 values can vary depending on the specific experimental conditions, such as cell seeding density, assay method, and incubation time.

Core Mechanism of Action

Elimusertib selectively binds to and inhibits the kinase activity of ATR. ATR is a primary sensor of single-stranded DNA (ssDNA) and stalled replication forks, which are common features of cancer cells due to high proliferative rates and oncogene-induced replication stress.[2] Upon activation, ATR phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1), which in turn orchestrates cell cycle arrest to allow time for DNA repair.[3][5] By inhibiting ATR, Elimusertib abrogates this response, leading to an accumulation of DNA damage, replication catastrophe, and ultimately, apoptotic cell death.[2][6]

Elimusertib_Mechanism_of_Action cluster_0 DNA Damage / Replication Stress cluster_1 ATR Signaling Pathway cluster_2 Cellular Outcomes ssDNA ssDNA ATR ATR ssDNA->ATR Stalled Replication Forks Stalled Replication Forks Stalled Replication Forks->ATR Chk1 Chk1 ATR->Chk1 Replication Catastrophe Replication Catastrophe Cell Cycle Checkpoint\n(G2/M Arrest) Cell Cycle Checkpoint (G2/M Arrest) Chk1->Cell Cycle Checkpoint\n(G2/M Arrest) DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Replication Catastrophe->Apoptosis Elimusertib Elimusertib Elimusertib->ATR Colony_Formation_Assay_Workflow A 1. Seed Single Cells (Low Density) B 2. Treat with Elimusertib A->B C 3. Incubate (7-14 days) B->C D 4. Fix and Stain Colonies C->D E 5. Count Colonies D->E F 6. Analyze Survival Fraction E->F Elimusertib_Signaling_Pathway cluster_input Cellular Stress cluster_pathway ATR-Chk1 Pathway cluster_output Downstream Effects Replication Stress Replication Stress ATR ATR Replication Stress->ATR Chk1 p-Chk1 ATR->Chk1 Replication Fork Collapse Replication Fork Collapse ATR->Replication Fork Collapse Cdc25 Cdc25 Phosphatases Chk1->Cdc25 CDK1_CyclinB CDK1/Cyclin B Cdc25->CDK1_CyclinB G2M G2/M Transition CDK1_CyclinB->G2M Increased γH2AX Increased γH2AX Replication Fork Collapse->Increased γH2AX Apoptosis Apoptosis Increased γH2AX->Apoptosis Elimusertib Elimusertib Elimusertib->ATR

References

Understanding the Kinetic Isotope Effect of Elimusertib-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific studies on the kinetic isotope effect of Elimusertib-d3 are not publicly available. This technical guide is therefore based on the established mechanism of action and metabolic pathways of Elimusertib, fundamental principles of the kinetic isotope effect (KIE) in deuterated pharmaceuticals, and established experimental methodologies. The quantitative data presented herein is hypothetical and for illustrative purposes to guide future research.

Introduction: Elimusertib and the Rationale for Deuteration

Elimusertib (BAY-1895344) is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway. By inhibiting ATR, Elimusertib prevents the repair of DNA damage, leading to synthetic lethality in cancer cells with existing DNA repair deficiencies or those under high replicative stress.[1][2] Elimusertib has shown promise in preclinical models and is under investigation in clinical trials for various advanced solid tumors and lymphomas.

The clinical efficacy of many small molecule inhibitors can be limited by their pharmacokinetic profiles, including rapid metabolism. Elimusertib is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathways include O-demethylation and aliphatic hydroxylation, which together account for a significant portion of its clearance. This metabolic transformation can lead to a shorter half-life and the formation of metabolites with potentially different activity or toxicity profiles.

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) at a site of metabolic attack can slow down the rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] When the cleavage of this bond is the rate-determining step in a metabolic reaction, deuteration can lead to:

  • Reduced metabolic clearance: Leading to a longer plasma half-life.

  • Increased drug exposure (AUC): Potentially allowing for lower or less frequent dosing.

  • Altered metabolite profile: Potentially reducing the formation of toxic or inactive metabolites.[4]

This guide focuses on a hypothetical deuterated version of Elimusertib, termed This compound , where the methyl group susceptible to O-demethylation has been replaced with a trideuteromethyl group (-CD3).

Elimusertib's Mechanism of Action and Signaling Pathway

Elimusertib targets the ATR kinase, a key apical regulator in the DDR pathway. In response to single-strand DNA breaks and replication stress, ATR is activated and phosphorylates a cascade of downstream substrates, including Chk1. This signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, Elimusertib disrupts this protective mechanism, causing an accumulation of DNA damage and ultimately leading to apoptosis in cancer cells.

Elimusertib_Signaling_Pathway cluster_0 DNA Damage Response DNA Damage\n(e.g., Replication Stress) DNA Damage (e.g., Replication Stress) ATR Kinase ATR Kinase DNA Damage\n(e.g., Replication Stress)->ATR Kinase Chk1 Chk1 ATR Kinase->Chk1 Phosphorylation Cell Cycle Arrest\n(G2/M Checkpoint) Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell Cycle Arrest\n(G2/M Checkpoint) DNA Repair DNA Repair Chk1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest\n(G2/M Checkpoint)->Apoptosis Prevention of Arrest Cell Survival Cell Survival DNA Repair->Cell Survival DNA Repair->Apoptosis Inhibition of Repair Elimusertib Elimusertib Elimusertib->ATR Kinase Inhibition

Caption: Elimusertib's inhibition of the ATR signaling pathway.

Proposed Deuteration Site and Hypothetical Kinetic Isotope Effect

Based on known metabolic pathways, the primary sites of metabolism on the Elimusertib molecule are susceptible to O-demethylation and aliphatic hydroxylation. The IUPAC name for Elimusertib is (3R)-3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine. The "2-methylpyrazol-3-yl" moiety presents a likely site for O-demethylation. Therefore, this compound is proposed to have the following modification:

  • Elimusertib: Contains a -CH3 group on the pyrazole (B372694) ring.

  • This compound: Contains a -CD3 group at the same position.

The following tables summarize the hypothetical quantitative data for the kinetic isotope effect of this compound, assuming that C-D bond cleavage is the rate-determining step in its metabolism.

Table 1: Hypothetical In Vitro Metabolic Stability in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)KIE (CLint Elimusertib / CLint this compound)
Elimusertib2527.7\multirow{2}{*}{4.2}
This compound1056.6

Table 2: Hypothetical Pharmacokinetic Parameters in a Rodent Model (Oral Administration)

CompoundCmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)Half-life (t½, h)
Elimusertib8501.042502.5
This compound9201.5127507.0

Experimental Protocols

The following are detailed methodologies for key experiments to determine the kinetic isotope effect of this compound.

In Vitro Metabolic Stability Assay

Objective: To determine the half-life and intrinsic clearance of Elimusertib and this compound in human liver microsomes.

Materials:

  • Elimusertib and this compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of Elimusertib and this compound in a suitable solvent (e.g., DMSO).

  • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system to the HLM solution.

  • Incubate the mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

  • Quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the concentration of the parent drug using a validated LC-MS/MS method.

  • Plot the natural logarithm of the remaining parent drug concentration against time to determine the elimination rate constant (k).

  • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (k / microsomal protein concentration) * incubation volume).

Experimental_Workflow_KIE cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics A Incubate Elimusertib and this compound with Human Liver Microsomes B Add NADPH Regenerating System A->B C Time-course Sampling (0, 5, 15, 30, 60 min) B->C D Quench Reaction (Acetonitrile) C->D E LC-MS/MS Analysis of Parent Drug D->E F Calculate t½ and CLint E->F L Compare Data to Determine KIE G Administer Elimusertib and this compound to Rodent Models (Oral) H Serial Blood Sampling G->H I Plasma Separation H->I J LC-MS/MS Analysis of Drug Concentration I->J K Pharmacokinetic Modeling (Cmax, Tmax, AUC, t½) J->K

Caption: Experimental workflow for determining the kinetic isotope effect.
In Vivo Pharmacokinetic Study

Objective: To compare the pharmacokinetic profiles of Elimusertib and this compound in a relevant animal model (e.g., mice or rats).

Materials:

  • Elimusertib and this compound formulated for oral administration

  • Male Sprague-Dawley rats (or other suitable rodent model)

  • Equipment for oral gavage and blood collection

  • Anticoagulant (e.g., EDTA)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast animals overnight prior to drug administration.

  • Administer a single oral dose of Elimusertib or this compound to separate groups of animals.

  • Collect blood samples via a suitable route (e.g., tail vein, jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Process blood samples to obtain plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify the plasma concentrations of Elimusertib and this compound using a validated LC-MS/MS method.

  • Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, and half-life.

Logical Framework and Conclusion

The strategic deuteration of a metabolically labile position in a drug molecule is a well-established approach to improving its pharmacokinetic properties. The underlying principle is the kinetic isotope effect, which directly impacts the rate of metabolic clearance.

Logical_Flow_Deuteration cluster_premise Premise cluster_intervention Intervention cluster_mechanism Mechanism cluster_outcome Pharmacokinetic Outcome A Elimusertib is metabolized by CYP3A4 via O-demethylation C Replace -CH3 with -CD3 at the metabolic site (Creation of this compound) A->C B C-H bond cleavage is the rate-determining step B->C D C-D bond has higher vibrational energy than C-H bond C->D E More energy is required to break the C-D bond D->E F Kinetic Isotope Effect (KIE) E->F G Slower rate of CYP3A4-mediated metabolism F->G H Decreased Intrinsic Clearance (CLint) G->H I Increased Plasma Half-life (t½) H->I J Increased Systemic Exposure (AUC) H->J

Caption: Logical flow of deuteration's effect on pharmacokinetics.

References

Elimusertib-d3: A Technical Guide to ATR Inhibition Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical serine/threonine-protein kinase that plays a central role in the DNA Damage Response (DDR), a network of cellular pathways that sense, signal, and repair DNA damage.[3][4] In many cancers, tumor cells exhibit increased reliance on the ATR signaling pathway for survival due to factors such as elevated replication stress and defects in other DDR pathways.[5][6] This dependency makes ATR a promising therapeutic target. Elimusertib, by selectively inhibiting ATR, prevents the activation of DNA damage checkpoints and disrupts DNA repair, ultimately leading to apoptosis in cancer cells.[2] This technical guide provides an in-depth overview of the ATR inhibition pathway by Elimusertib-d3, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling and experimental workflows.

The ATR Signaling Pathway and Mechanism of Elimusertib Action

The ATR signaling pathway is a crucial component of the cellular response to DNA damage and replication stress.[3] It is primarily activated by the presence of single-stranded DNA (ssDNA), which can arise from various sources, including stalled replication forks and the processing of DNA double-strand breaks.[7][8]

The canonical activation of ATR involves a multi-step process:

  • Sensing of ssDNA: Replication Protein A (RPA) binds to the exposed ssDNA.[4][8]

  • ATR Recruitment: The ATR-ATRIP complex is recruited to the site of damage through the interaction of ATRIP with the RPA-coated ssDNA.[4]

  • Mediator and Effector Recruitment: Independently, the RAD9-HUS1-RAD1 (9-1-1) checkpoint clamp and the ATR activator Topoisomerase Binding Protein 1 (TOPBP1) are recruited.[7]

  • ATR Activation: TOPBP1 interacts with and activates the kinase function of ATR.[7]

  • Downstream Signaling: Activated ATR then phosphorylates a multitude of substrates, with a key target being the checkpoint kinase 1 (Chk1).[3][4] Phosphorylation of Chk1 by ATR leads to its activation, which in turn phosphorylates downstream effectors to regulate cell cycle progression, inhibit replication origin firing, protect stressed replication forks, and promote DNA repair.[3][4]

Elimusertib exerts its anti-tumor effects by directly binding to and inhibiting the kinase activity of ATR.[2] This inhibition prevents the phosphorylation and activation of Chk1 and other downstream targets, leading to the collapse of replication forks, accumulation of DNA damage, and ultimately, cell death, a process termed replication catastrophe.[6][9]

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation Cascade cluster_2 Elimusertib Inhibition cluster_3 Downstream Signaling & Cellular Response cluster_4 Consequence of Inhibition DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA RPA RPA ssDNA->RPA binds ATR-ATRIP ATR-ATRIP RPA->ATR-ATRIP recruits 9-1-1 Clamp 9-1-1 Clamp RPA->9-1-1 Clamp recruits Chk1 Chk1 ATR-ATRIP->Chk1 phosphorylates Apoptosis Apoptosis ATR-ATRIP->Apoptosis TOPBP1 TOPBP1 9-1-1 Clamp->TOPBP1 recruits TOPBP1->ATR-ATRIP activates Elimusertib Elimusertib Elimusertib->ATR-ATRIP inhibits Elimusertib->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest Replication Fork Stability Replication Fork Stability Chk1->Replication Fork Stability DNA Repair DNA Repair Chk1->DNA Repair Cell Survival Cell Survival Cell Cycle Arrest->Cell Survival Replication Fork Stability->Cell Survival DNA Repair->Cell Survival

Figure 1: ATR Signaling Pathway and Elimusertib's Mechanism of Action.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of Elimusertib from preclinical and clinical studies.

Table 1: In Vitro Potency of Elimusertib

ParameterValueCell Lines/ConditionsReference
IC50 (ATR inhibition) 7 nMBiochemical assay[1]
Median IC50 (antiproliferative) 78 nMPanel of 38 human tumor cell lines[1]

Table 2: Pharmacokinetic Parameters of Elimusertib in Pediatric Patients

ParameterMean ± SD ValueDosingReference
Tmax 1.6 ± 0.5 hDay 1, 24 mg/m²/dose[10]
Cmax 1532 ± 385 ng/mLDay 1, 24 mg/m²/dose[10]
AUC0-8h 5863 ± 1841 h*ng/mLDay 1, 24 mg/m²/dose[10]
t1/2 3.6 ± 0.9 hDay 1, 24 mg/m²/dose[10]

Table 3: Clinical Efficacy of Elimusertib Monotherapy in Advanced Solid Tumors

EndpointResultPatient PopulationReference
Disease Control (≥16 weeks) ~35%Advanced solid tumors with DDR alterations[11]
Durable Clinical Benefit (>6 months) 27.8%Advanced ovarian cancer[11]
Durable Clinical Benefit (>6 months) 26.5%Patients with ATM loss[11]
Best Overall Response (ATM loss) 8.9% Partial Response, 56% Stable DiseasePatients with ATM loss[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Elimusertib's effects. Below are protocols for key experiments frequently cited in the literature.

Cell Growth Inhibition Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of Elimusertib on cancer cell lines.

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of Elimusertib (e.g., 0.01 to 10 µM) for 72-96 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins to confirm the inhibition of the ATR pathway.

  • Cell Lysis: Treat cells with Elimusertib for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-Chk1, Chk1, γ-H2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Western_Blot_Workflow Cell Treatment\n(Elimusertib) Cell Treatment (Elimusertib) Cell Lysis Cell Lysis Cell Treatment\n(Elimusertib)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody\n(e.g., p-Chk1) Primary Antibody (e.g., p-Chk1) Blocking->Primary Antibody\n(e.g., p-Chk1) Secondary Antibody Secondary Antibody Primary Antibody\n(e.g., p-Chk1)->Secondary Antibody Detection (ECL) Detection (ECL) Secondary Antibody->Detection (ECL) Analysis Analysis Detection (ECL)->Analysis

Figure 2: General Workflow for Western Blot Analysis.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of Elimusertib on cell cycle distribution.

  • Cell Treatment and Harvesting: Treat cells with Elimusertib for 24-48 hours, then harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store at -20°C overnight.

  • Staining: Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[6]

In Vivo Xenograft Models

These models are used to evaluate the anti-tumor efficacy of Elimusertib in a living organism.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer Elimusertib orally according to a specified dosing schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: Continue the experiment until tumors in the control group reach a predetermined size or for a specified duration.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

Xenograft_Model_Workflow Cancer Cell Injection Cancer Cell Injection Tumor Growth Tumor Growth Cancer Cell Injection->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group\n(Elimusertib) Treatment Group (Elimusertib) Randomization->Treatment Group\n(Elimusertib) Control Group\n(Vehicle) Control Group (Vehicle) Randomization->Control Group\n(Vehicle) Regular Measurement\n(Tumor Volume, Body Weight) Regular Measurement (Tumor Volume, Body Weight) Treatment Group\n(Elimusertib)->Regular Measurement\n(Tumor Volume, Body Weight) Control Group\n(Vehicle)->Regular Measurement\n(Tumor Volume, Body Weight) Endpoint Analysis Endpoint Analysis Regular Measurement\n(Tumor Volume, Body Weight)->Endpoint Analysis

Figure 3: Experimental Workflow for In Vivo Xenograft Studies.

Conclusion

This compound is a promising therapeutic agent that selectively targets the ATR kinase, a key regulator of the DNA damage response. By inhibiting ATR, Elimusertib disrupts DNA repair and cell cycle checkpoints, leading to synthetic lethality in cancer cells with high replication stress or deficiencies in other DDR pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on the analysis of the ATR inhibition pathway and the preclinical and clinical evaluation of Elimusertib and other ATR inhibitors. Further research is ongoing to identify predictive biomarkers and optimal combination strategies to maximize the clinical benefit of this class of targeted therapies.[11]

References

Preclinical Evaluation of Elimusertib in Xenograft Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide focuses on the preclinical studies of Elimusertib (also known as BAY 1895344). While a deuterated version, Elimusertib-d3, is commercially available for research purposes, a comprehensive review of publicly available scientific literature did not yield specific preclinical studies of this compound in xenograft models.[1] Therefore, this document summarizes the extensive data available for the non-deuterated compound. A brief discussion on the potential implications of deuteration is included for context.

Introduction to Elimusertib and the Rationale for Deuteration

Elimusertib is a potent and highly selective, orally available inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA damage response (DDR) pathway, playing a key role in sensing and responding to single-stranded DNA breaks and replication stress, which are common features of cancer cells.[3] By inhibiting ATR, Elimusertib disrupts DNA damage repair, leading to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality, particularly in tumors with existing DDR deficiencies, such as those with ATM mutations.[4]

Deuteration in Drug Development: The substitution of hydrogen with its heavier isotope, deuterium, is a strategy employed in medicinal chemistry to alter the pharmacokinetic properties of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes mediated by enzymes like cytochrome P450. This "kinetic isotope effect" can potentially lead to a longer drug half-life, increased systemic exposure, and a more favorable dosing regimen. While specific data for this compound is unavailable, this approach is intended to optimize the drug's metabolic profile.

Core Mechanism of Action

Elimusertib selectively binds to and inhibits the activity of ATR kinase.[2] This inhibition prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1). The disruption of the ATR-CHK1 signaling cascade abrogates cell cycle checkpoints, leading to premature mitotic entry with unrepaired DNA damage. This accumulation of genomic instability results in a phenomenon known as "replication catastrophe" and subsequent apoptotic cell death.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ATR signaling pathway and a typical experimental workflow for evaluating Elimusertib in xenograft models.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling Replication Fork Stalling Replication Fork Stalling RPA RPA Replication Fork Stalling->RPA Single-Strand Breaks Single-Strand Breaks Single-Strand Breaks->RPA ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates Replication Catastrophe Replication Catastrophe ATRIP ATRIP ATRIP->ATR recruits RPA->ATRIP Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Elimusertib Elimusertib Elimusertib->ATR inhibits Replication Catastrophe->Apoptosis

Figure 1: ATR Signaling Pathway and Inhibition by Elimusertib.

Experimental_Workflow cluster_0 Model Development cluster_1 Treatment Phase cluster_2 Data Collection & Analysis Patient Tumor Patient Tumor PDX Establishment PDX Establishment Patient Tumor->PDX Establishment Implantation Tumor Growth to\n100-200 mm³ Tumor Growth to 100-200 mm³ PDX Establishment->Tumor Growth to\n100-200 mm³ Cancer Cell Line Cancer Cell Line CDX Establishment CDX Establishment Cancer Cell Line->CDX Establishment Injection CDX Establishment->Tumor Growth to\n100-200 mm³ Randomization Randomization Tumor Growth to\n100-200 mm³->Randomization Treatment Groups Treatment Groups Randomization->Treatment Groups Vehicle, Elimusertib Dosing Regimen Dosing Regimen Treatment Groups->Dosing Regimen e.g., Oral Gavage Tumor Volume Measurement Tumor Volume Measurement Dosing Regimen->Tumor Volume Measurement Body Weight Monitoring Body Weight Monitoring Dosing Regimen->Body Weight Monitoring Pharmacokinetic Sampling Pharmacokinetic Sampling Dosing Regimen->Pharmacokinetic Sampling Pharmacodynamic Analysis Pharmacodynamic Analysis Dosing Regimen->Pharmacodynamic Analysis Western Blot (pATR, pCHK1, γH2AX) Western Blot (pATR, pCHK1, γH2AX) Pharmacodynamic Analysis->Western Blot (pATR, pCHK1, γH2AX) IHC (Ki-67, Cleaved Caspase-3) IHC (Ki-67, Cleaved Caspase-3) Pharmacodynamic Analysis->IHC (Ki-67, Cleaved Caspase-3)

Figure 2: Typical Experimental Workflow for Elimusertib Evaluation in Xenograft Models.

Data Presentation: Efficacy in Xenograft Models

The antitumor activity of Elimusertib has been demonstrated in a variety of cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.

Table 1: Elimusertib Monotherapy in Breast Cancer Xenograft Models
Xenograft ModelCancer TypeDosing RegimenOutcomeReference
MDA-MB-231 (CDX)Triple-Negative Breast Cancer30 mg/kg, twice daily, 3 days on/4 days offSlowed tumor growth[3]
MDA-MB-231 (CDX)Triple-Negative Breast Cancer50 mg/kg, twice daily, 3 days on/4 days offTumor size decrease[3]
X151 (PDX)Metastatic Breast Cancer (BRCA2 mutant)40 mg/kg, schedule not specifiedSignificantly delayed tumor growth[3]
IGX-216 (PDX)Advanced Gastric Cancer (ATM mutant)40 mg/kg, schedule not specifiedTumor growth regression[3]
Table 2: Elimusertib Monotherapy in Pediatric Solid Tumor Patient-Derived Xenograft (PDX) Models
Tumor TypeNumber of ModelsDosing RegimenKey OutcomesReference
Various Pediatric Solid Tumors3240 mg/kg, twice daily, 3 days on/4 days offPronounced objective response rates; extended median progression-free survival from 7 to 20 days.[5][6][7]
Alveolar Rhabdomyosarcoma (ARMS)740 mg/kg, twice daily, 3 days on/4 days offMost pronounced extension of progression-free survival (from 9 days to end of experiment).[5][7]
Embryonal Rhabdomyosarcoma (ERMS)440 mg/kg, twice daily, 3 days on/4 days offExtended median progression-free survival from 5 to 26 days.[5][7]
Ewing Sarcoma840 mg/kg, twice daily, 3 days on/4 days offExtended median progression-free survival from 7 to 14 days.[5][7]
Neuroblastoma (MNA NB)440 mg/kg, twice daily, 3 days on/4 days offExtended median progression-free survival from 6 to 12 days.[5][7]
Table 3: Elimusertib Monotherapy in Uterine Leiomyosarcoma (uLMS) PDX Models
PDX ModelKey Genetic AlterationDosing RegimenOutcomeReference
LEY-11ATRX mutation20 mg/kg, twice daily, 3 days on/4 days offSignificant tumor growth inhibition (p<0.001); prolonged median overall survival (12.5 vs. 42 days).[8]
LEY-16ATRX mutation20 mg/kg, twice daily, 3 days on/4 days offSignificant tumor growth inhibition (p<0.001); prolonged median overall survival (33 vs. 60 days).[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical studies. Below are summaries of key experimental protocols used in the evaluation of Elimusertib in xenograft models.

In Vivo Xenograft Studies
  • Animal Models: Female severe combined immunodeficient (SCID) or nude mice are commonly used.[2]

  • Tumor Implantation:

    • CDX Models: Cancer cell lines (e.g., MDA-MB-231) are cultured and injected subcutaneously into the flank of the mice.[3]

    • PDX Models: Fresh tumor tissue from patients is surgically implanted subcutaneously into the mice.[5][8]

  • Treatment Administration: Elimusertib is typically formulated in a vehicle such as PEG 400, water, and ethanol (B145695) and administered via oral gavage.[4][8]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (width)^2 x length / 2. Body weight is also monitored as an indicator of toxicity.[8]

  • Pharmacodynamic Studies: Tumors are harvested at specified time points after treatment for analysis of biomarkers.[4]

Immunohistochemistry (IHC)
  • Purpose: To assess cell proliferation (Ki-67) and apoptosis (cleaved caspase-3) in tumor tissues.

  • Protocol Outline:

    • Tumor tissues are fixed in formalin and embedded in paraffin.

    • Sections are cut, deparaffinized, and rehydrated.

    • Antigen retrieval is performed (e.g., using citrate (B86180) buffer).

    • Sections are incubated with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3) overnight at 4°C.

    • A secondary antibody conjugated to a detection system (e.g., HRP) is applied.

    • The signal is visualized with a chromogen (e.g., DAB).

    • Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted.

    • The percentage of positive cells is quantified.

Western Blot Analysis
  • Purpose: To detect and quantify proteins involved in the ATR signaling pathway (e.g., pATR, pCHK1) and DNA damage (γH2AX).

  • Protocol Outline:

    • Tumor tissues are homogenized and lysed to extract proteins.

    • Protein concentration is determined using a BCA or Bradford assay.

    • Proteins are separated by size using SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with specific primary antibodies overnight at 4°C.

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The signal is detected using a chemiluminescent substrate and imaged.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic (PK) studies in mice have shown that Elimusertib exhibits dose-dependent bioavailability.[9] An important finding is the observation of "flip-flop" kinetics, where the absorption rate is slower than the elimination rate, leading to a longer apparent half-life after oral administration compared to intravenous injection.[9]

Pharmacodynamic (PD) studies in xenograft models have demonstrated a clear link between Elimusertib administration and target engagement. Treatment with Elimusertib leads to a time- and dose-dependent increase in the DNA damage marker γH2AX in tumor tissues, confirming the on-target activity of the drug.[4][10] This increase in γH2AX is often accompanied by a decrease in the phosphorylation of CHK1, a direct downstream target of ATR.[11]

Conclusion

The preliminary studies of Elimusertib in a wide range of xenograft models have consistently demonstrated its potent antitumor activity, both as a monotherapy and in combination with other agents. The efficacy of Elimusertib is particularly pronounced in tumors with underlying DNA damage repair deficiencies. The available data on its mechanism of action, pharmacokinetics, and pharmacodynamics provide a strong rationale for its continued clinical development. While specific data on this compound in xenograft models is not yet publicly available, the extensive preclinical data for the non-deuterated form provides a solid foundation for understanding its therapeutic potential. Future studies on this compound will be crucial to determine if the intended pharmacokinetic enhancements translate into improved efficacy and safety in preclinical models and ultimately in patients.

References

Methodological & Application

Application Note: Quantification of Elimusertib-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Elimusertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitor, in human plasma. Elimusertib-d3 is utilized as the internal standard (IS) to ensure high accuracy and precision. The straightforward protocol, involving a simple protein precipitation step, offers excellent sensitivity, linearity, and reproducibility, making it suitable for pharmacokinetic studies in drug development.

Introduction

Elimusertib (BAY-1895344) is a small molecule inhibitor of ATR kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[1][2] By inhibiting ATR, Elimusertib prevents the repair of DNA damage, leading to synthetic lethality in cancer cells with existing defects in other DNA repair pathways, such as those with ATM mutations.[2] The quantification of Elimusertib in biological matrices is crucial for pharmacokinetic assessments in preclinical and clinical studies. This document provides a detailed protocol for the determination of Elimusertib concentrations in human plasma using a validated LC-MS/MS method with its deuterated stable isotope-labeled internal standard, this compound.

Signaling Pathway of Elimusertib

Elimusertib targets the ATR kinase, a key component of the DNA damage response pathway. In response to DNA single-strand breaks and replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including Chk1.[3] This signaling cascade leads to cell cycle arrest, allowing time for DNA repair. By inhibiting ATR, Elimusertib prevents the phosphorylation of Chk1 and other downstream effectors, abrogating the cell cycle checkpoint and leading to the accumulation of DNA damage, ultimately resulting in apoptotic cell death in cancer cells.[3][4]

cluster_0 DNA Damage Response DNA Damage\n(Single-Strand Breaks) DNA Damage (Single-Strand Breaks) ATR ATR DNA Damage\n(Single-Strand Breaks)->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Elimusertib Elimusertib Elimusertib->ATR inhibits Cell Cycle Arrest\n& DNA Repair Cell Cycle Arrest & DNA Repair Chk1->Cell Cycle Arrest\n& DNA Repair induces Apoptosis Apoptosis Cell Cycle Arrest\n& DNA Repair->Apoptosis prevents cluster_1 Sample Preparation Workflow Plasma_Sample 50 µL Plasma Sample Add_IS Add 10 µL this compound IS Plasma_Sample->Add_IS Protein_Precipitation Add 200 µL Acetonitrile Add_IS->Protein_Precipitation Vortex Vortex 1 min Protein_Precipitation->Vortex Centrifuge Centrifuge 13,500 x g, 5 min Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer LC_MS_Analysis Inject 2 µL into LC-MS/MS Supernatant_Transfer->LC_MS_Analysis

References

Application Notes and Protocols for the Quantification of Elimusertib Using Elimusertib-d3 as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is a potent and orally available small molecule inhibitor of the Ataxia-telangiectasia mutated and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] As Elimusertib progresses through preclinical and clinical development for cancer treatment, a robust and reliable bioanalytical method is essential for pharmacokinetic studies.[1][2][3] This document provides detailed application notes and protocols for the quantification of Elimusertib in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Elimusertib-d3 (a stable isotope-labeled version of Elimusertib) as an internal standard.[1][4] The use of a stable isotope-labeled internal standard is crucial for correcting variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[5][6][7][8][9]

Signaling Pathway of Elimusertib

Elimusertib targets the ATR kinase, a key component of the DNA damage response pathway.[10] ATR is activated by single-strand breaks (SSBs) in DNA, which can arise from replication stress, a common feature of cancer cells.[1][2] Once activated, ATR phosphorylates a cascade of downstream substrates, including Chk1, to initiate cell cycle arrest and promote DNA repair.[11][12][13] By inhibiting ATR, Elimusertib prevents this signaling cascade, leading to the accumulation of DNA damage and ultimately, apoptotic cell death in cancer cells.[10][14]

Elimusertib Signaling Pathway DNA Damage DNA Damage ssDNA ssDNA DNA Damage->ssDNA ATR ATR ssDNA->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Cell Survival Cell Survival Cell Cycle Arrest->Cell Survival DNA Repair->Cell Survival Elimusertib Elimusertib Elimusertib->ATR inhibits

Figure 1: Simplified signaling pathway of Elimusertib's action on the ATR kinase.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS assay for the quantification of Elimusertib in human plasma using a stable isotopic internal standard.[1] This data is based on a published method and demonstrates the robustness and reliability of the assay, fulfilling the criteria of the FDA's Bioanalytical Method Validation Guidance.[1][15]

Table 1: Assay Linearity and Sensitivity [1]

ParameterValue
Linearity Range30 - 5,000 ng/mL
Lower Limit of Quantification (LLOQ)30 ng/mL
Correlation Coefficient (r²)≥ 0.99

Table 2: Accuracy and Precision [1]

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ30108.26.3103.75.8
Low QC9093.53.598.14.2
Medium QC90098.72.1100.33.1
High QC4000101.51.8101.82.5

Table 3: Recovery and Matrix Effect [1]

AnalyteRecovery (%)Matrix Effect (%)
Elimusertib106.7 - 113.1-1.5 - 3.7
This compound (IS)Not explicitly reported, but implied to be consistent with analyteNot explicitly reported, but implied to be consistent with analyte

Experimental Protocols

This section provides a detailed protocol for the quantification of Elimusertib in human plasma.

Materials and Reagents
  • Elimusertib analytical standard

  • This compound (or [¹³C,²H₃]-Elimusertib) internal standard (IS)[1]

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Acetonitrile (B52724), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, deionized or Milli-Q

  • Human plasma (with anticoagulant, e.g., K₂EDTA)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Dissolve Elimusertib and this compound in DMSO to a final concentration of 1 mg/mL.[1] Store at -80°C.[1]

  • Working Solutions: Prepare working solutions by serially diluting the stock solutions in DMSO.[1]

Sample Preparation (Protein Precipitation)

The following workflow outlines the sample preparation procedure.

Sample Preparation Workflow start Start: Plasma Sample (50 µL) add_is Add Internal Standard (this compound) start->add_is protein_precipitation Add Acetonitrile (Protein Precipitation) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer inject Inject into LC-MS/MS supernatant_transfer->inject

Figure 2: Workflow for plasma sample preparation using protein precipitation.

  • To 50 µL of plasma sample, standard, or quality control, add the internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins.[1]

  • Vortex the mixture thoroughly.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC) [1]

  • Column: Phenomenex Polar-RP (4 µm, 2 x 50 mm) or equivalent[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Gradient: A time-based gradient should be optimized to ensure separation of Elimusertib and this compound from matrix components. A representative gradient starts with a high aqueous phase, ramps up the organic phase to elute the analytes, followed by a wash and re-equilibration.

  • Run Time: Approximately 7 minutes[1]

Tandem Mass Spectrometry (MS/MS) [1]

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1]

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Elimusertib: To be determined by direct infusion of the analytical standard.

    • This compound: To be determined by direct infusion of the internal standard. The precursor ion will be shifted by the mass of the isotopes (e.g., +3 Da for d3). The product ion may be the same or different depending on the fragmentation pattern.

  • Instrument: A triple quadrupole mass spectrometer is recommended.[1]

Data Analysis and Quantification
  • Integrate the peak areas for both Elimusertib and this compound for all samples, standards, and quality controls.

  • Calculate the peak area ratio of Elimusertib to this compound.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is commonly used.

  • Determine the concentration of Elimusertib in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.

Conclusion

This document provides a comprehensive guide for the quantification of Elimusertib in human plasma using this compound as an internal standard with LC-MS/MS. The detailed protocols and performance data demonstrate a robust and reliable method suitable for supporting pharmacokinetic studies in drug development. Adherence to these guidelines and proper validation in the end-user's laboratory will ensure the generation of high-quality bioanalytical data.

References

Application Notes and Protocols for Cell-based Assays with Elimusertib-d3

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing Elimusertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, in various cell-based assays. Elimusertib-d3, a deuterated version of the compound, is included as a reference for its application as an internal standard in quantitative analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to Elimusertib

Elimusertib (also known as BAY-1895344) is an orally available, small-molecule inhibitor of ATR kinase with an IC50 of 7 nM.[1][2][3] ATR is a critical regulator of the DNA damage response (DDR), playing a key role in maintaining genomic stability, particularly in response to replication stress.[4] By selectively binding to and inhibiting ATR, Elimusertib prevents ATR-mediated signaling, which leads to the inhibition of DNA damage checkpoint activation, disruption of DNA damage repair, and ultimately induces apoptosis in tumor cells with high levels of replication stress.[5][6] Elimusertib has demonstrated potent antiproliferative activity in a broad spectrum of human tumor cell lines and efficacy in xenograft models.[1][3]

Role of this compound

This compound is the deuterium-labeled form of Elimusertib.[7] In drug development, deuterated compounds are frequently used as internal standards for quantitative analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).[7] The increased mass of this compound allows it to be distinguished from the unlabeled Elimusertib in a mass spectrometer, while its chemical properties remain nearly identical. This makes it an ideal tool for accurately quantifying Elimusertib concentrations in complex biological samples like plasma, which is crucial for pharmacokinetic (PK) studies.[8][9]

Data Presentation

Table 1: In Vitro IC50 Values of Elimusertib in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (nM)Assay TypeIncubation Time
HT-29Colorectal Carcinoma160Crystal Violet72-96 hours[1]
LoVoColorectal Carcinoma71Crystal Violet4 days[2]
SU-DHL-8B-cell Lymphoma9Not SpecifiedNot Specified[2]
MCF7Breast Cancer35Not SpecifiedNot Specified[2]
MDA-MB-231Triple Negative Breast Cancer~6-8WST-172-96 hours[10]
MDA-MB-453Breast CancerNot SpecifiedMTT5 days[11]
Median of 38 cell linesVarious78CellTiter-Glo/Crystal Violet72-96 hours[1]

Signaling Pathway Diagram

Elimusertib_Mechanism_of_Action Elimusertib's Mechanism of Action cluster_stress Cellular Stress cluster_atr_pathway ATR Signaling Pathway DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Replication Stress Replication Stress Replication Stress->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis prevents pChk1 p-Chk1 (active) Cell Cycle Arrest Cell Cycle Arrest pChk1->Cell Cycle Arrest promotes DNA Repair DNA Repair pChk1->DNA Repair promotes Elimusertib Elimusertib Elimusertib->ATR inhibits Elimusertib->Apoptosis induces

Caption: Elimusertib inhibits ATR, leading to downstream effects on cell cycle and DNA repair.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol determines the concentration of Elimusertib that inhibits cell viability by 50% (IC50).

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Elimusertib stock solution (dissolved in DMSO)[1]

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 7,000 cells per well in 100 µL of complete medium.[11]

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of Elimusertib in complete medium. A common concentration range to test is 0-1 µmol/L.[11]

  • Remove the old medium and add 100 µL of the medium containing different concentrations of Elimusertib or vehicle control (DMSO) to the wells.

  • Incubate the cells for the desired period (e.g., 5 days).[11]

  • Add MTT solution to each well and incubate at 37°C for 4 hours.[11]

  • Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 540 nm using a microplate reader.[11]

  • Calculate the IC50 values using appropriate software (e.g., GraphPad Prism).[11]

Western Blot Analysis for Phospho-Chk1

This protocol is used to assess the inhibition of ATR activity by measuring the phosphorylation of its downstream target, Chk1.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Elimusertib stock solution

  • Optional: DNA damaging agent (e.g., Hydroxyurea)[12]

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-Chk1 (Ser345), anti-Chk1, and a loading control (e.g., β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of Elimusertib or vehicle control for a specified time (e.g., 1-24 hours).[12]

  • Optional: To induce ATR activity, treat the cells with a DNA damaging agent during the final hours of the inhibitor treatment.[12]

  • Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[12]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-p-Chk1) overnight at 4°C.[4]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Visualize the protein bands using an ECL substrate and an imaging system.[12]

  • Quantify band intensities and normalize the p-Chk1 signal to total Chk1 and the loading control.[4]

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of Elimusertib on cell cycle progression.

Materials:

  • 6-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Elimusertib stock solution

  • 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution containing RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Elimusertib or vehicle control for the desired time.

  • Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.[11]

  • Store the fixed cells at -20°C for at least 2 hours.[11]

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.[11]

  • Incubate for 20-30 minutes at room temperature in the dark.[11]

  • Analyze the DNA content of the cells using a flow cytometer, counting at least 10,000 cells per sample.[11]

  • Use cell cycle analysis software to determine the percentage of cells in each phase (G1, S, and G2/M).

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Downstream Assays Cell Seeding Cell Seeding Overnight Incubation Overnight Incubation Cell Seeding->Overnight Incubation Elimusertib Treatment Elimusertib Treatment Overnight Incubation->Elimusertib Treatment Incubation Incubation Elimusertib Treatment->Incubation Cell Viability Assay Cell Viability Assay Incubation->Cell Viability Assay Western Blot Western Blot Incubation->Western Blot Flow Cytometry Flow Cytometry Incubation->Flow Cytometry Data Analysis Data Analysis Cell Viability Assay->Data Analysis Western Blot->Data Analysis Flow Cytometry->Data Analysis

Caption: A generalized workflow for conducting cell-based assays with Elimusertib.

References

Application Notes and Protocols for Tracking Elimusertib Metabolism In Vitro Using Elimusertib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] By targeting ATR, Elimusertib enhances the efficacy of DNA-damaging agents and shows promise as a cancer therapeutic.[2][3] Understanding the metabolic fate of Elimusertib is crucial for its development, as metabolism can significantly impact its efficacy, safety, and pharmacokinetic profile. The use of stable isotope-labeled compounds, such as Elimusertib-d3, in conjunction with liquid chromatography-mass spectrometry (LC-MS), provides a powerful tool for elucidating metabolic pathways in vitro.[4][5] The deuterium (B1214612) (d) labels allow for the unambiguous differentiation of the parent drug from its metabolites, facilitating their identification and quantification.[4]

These application notes provide a comprehensive guide to utilizing this compound for in vitro drug metabolism studies. Detailed protocols for experiments using human liver microsomes and S9 fractions are outlined, along with a validated LC-MS/MS method for the analysis of Elimusertib and its potential metabolites.

Principle of Using this compound for Metabolite Tracking

The core principle behind using this compound lies in the kinetic isotope effect. The substitution of hydrogen with the heavier deuterium isotope can slow down metabolic reactions that involve the cleavage of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6] This effect can be leveraged to:

  • Trace Metabolic Pathways: By strategically placing deuterium atoms on metabolically liable sites of the Elimusertib molecule, researchers can track the biotransformation of the parent drug.

  • Differentiate Parent from Metabolite: The mass difference between Elimusertib and this compound (and their respective metabolites) allows for their clear separation and detection by mass spectrometry.

  • Aid in Metabolite Identification: The presence of the deuterium label in a metabolite confirms its origin from the administered drug.

Hypothetical Metabolic Pathway of Elimusertib

While the specific metabolic pathways of Elimusertib are not extensively published, based on its chemical structure, which contains nitrogen heterocycles, common metabolic transformations can be hypothesized.[7][8][9] These include:

  • Oxidation: Hydroxylation of aromatic rings or aliphatic chains.

  • N-dealkylation: Removal of alkyl groups from nitrogen atoms.

  • Glucuronidation: Conjugation with glucuronic acid, a common phase II metabolic reaction.

The following diagram illustrates a hypothetical metabolic pathway for Elimusertib.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Elimusertib Elimusertib Oxidized Metabolite (M1) Oxidized Metabolite (M1) Elimusertib->Oxidized Metabolite (M1) CYP450 Oxidation N-dealkylated Metabolite (M2) N-dealkylated Metabolite (M2) Elimusertib->N-dealkylated Metabolite (M2) CYP450 N-dealkylation Glucuronide Conjugate (M3) Glucuronide Conjugate (M3) Oxidized Metabolite (M1)->Glucuronide Conjugate (M3) UGT Glucuronidation

Caption: Hypothetical metabolic pathway of Elimusertib.

Experimental Protocols

In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

This protocol is designed to assess the phase I metabolic stability of this compound.

Materials:

  • This compound

  • Elimusertib (for comparison)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS): [13C,2H3]-Elimusertib[10]

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Procedure:

  • Preparation of Working Solutions:

    • Prepare a 1 mM stock solution of this compound and Elimusertib in DMSO.

    • Prepare a 1 µM working solution of this compound and Elimusertib in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the internal standard working solution (e.g., 100 ng/mL in ACN).

  • Incubation:

    • In a 96-well plate, pre-warm the HLM suspension (final protein concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

    • Initiate the reaction by adding the this compound or Elimusertib working solution to the wells (final substrate concentration 1 µM).

    • Start the enzymatic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with constant shaking.

  • Sampling and Reaction Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from each well.

    • Immediately quench the reaction by adding the aliquot to a well of a separate 96-well plate containing 150 µL of ice-cold ACN with the internal standard.

  • Sample Processing:

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

In Vitro Metabolism of this compound in Human S9 Fraction

This protocol assesses both phase I and phase II metabolism.

Materials:

  • Same as for HLM protocol, with the addition of:

  • Pooled Human Liver S9 fraction

  • UDPGA (Uridine 5'-diphosphoglucuronic acid) for phase II reactions

  • Alamethicin (B1591596) (to activate UGT enzymes)

Procedure:

  • Preparation of Working Solutions:

    • Similar to the HLM protocol. Prepare a stock solution of UDPGA.

  • Incubation:

    • Pre-incubate the S9 fraction (final protein concentration 1 mg/mL) with alamethicin in phosphate buffer at 37°C for 15 minutes.

    • Add the this compound working solution.

    • Initiate the reaction by adding the NADPH regenerating system and UDPGA.

  • Sampling, Termination, and Processing:

    • Follow the same procedure as for the HLM protocol.

Data Presentation

Table 1: In Vitro Metabolic Stability of Elimusertib and this compound in HLM

CompoundHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg)
ElimusertibData to be filled from experimentData to be filled from experiment
This compoundData to be filled from experimentData to be filled from experiment

Table 2: LC-MS/MS Parameters for Analysis of Elimusertib and its Hypothetical Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Elimusertib376.3318.2[10]50[10]
This compound379.3321.2To be optimized
Oxidized Metabolite (M1)392.3To be determinedTo be optimized
N-dealkylated Metabolite (M2)362.3To be determinedTo be optimized
Glucuronide Conjugate (M3)568.3392.3To be optimized
[13C,2H3]-Elimusertib (IS)380.3322.2[10]To be optimized

Visualizations

G cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis A Prepare Reagents: - this compound - HLM/S9 - Cofactors (NADPH, UDPGA) - Internal Standard B Pre-warm HLM/S9 at 37°C A->B C Initiate Reaction: Add this compound B->C D Add Cofactors C->D E Incubate at 37°C D->E F Quench Reaction (Ice-cold ACN + IS) E->F G Protein Precipitation (Centrifugation) F->G H LC-MS/MS Analysis G->H I Data Analysis: - Peak Area Ratios - Half-life - CLint H->I

Caption: Experimental workflow for in vitro metabolism study.

G cluster_0 LC-MS/MS Principle This compound This compound Metabolite-d3 Metabolite-d3 This compound->Metabolite-d3 +3 Da shift Elimusertib Elimusertib Metabolite Metabolite Elimusertib->Metabolite No shift

Caption: Mass shift principle for metabolite tracking.

References

Protocol for Assessing the Stability of Elimusertib-d3 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (also known as BAY 1895344) is a potent and highly selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[1][2][3] By inhibiting ATR, Elimusertib prevents DNA damage checkpoint activation, disrupts DNA damage repair, and induces apoptosis in tumor cells with high replication stress, making it a promising agent in cancer therapy.[2][4][5][6]

Accurate quantification of drug concentrations in biological matrices is fundamental to pharmacokinetic and pharmacodynamic (PK/PD) assessments. Deuterated internal standards, such as Elimusertib-d3, are critical for achieving high accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.[7] Ensuring the stability of these internal standards in the biological matrix under various storage and handling conditions is a prerequisite for reliable bioanalytical data.

This document provides a detailed protocol for assessing the stability of this compound in human plasma, adhering to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[8][9][10] The protocol covers freeze-thaw stability, short-term (bench-top) stability, and long-term stability.

Mechanism of Action: The ATR Signaling Pathway

Elimusertib targets the ATR kinase, a central component of the DNA damage response pathway. Upon DNA damage, particularly single-stranded breaks that arise during replication stress, ATR is activated and phosphorylates a cascade of downstream targets, including the checkpoint kinase 1 (Chk1).[1][4][11][12] This signaling cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By inhibiting ATR, Elimusertib abrogates these protective mechanisms, leading to the accumulation of DNA damage and ultimately, cell death, particularly in cancer cells that often exhibit high levels of replication stress.[1][2]

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Elimusertib Inhibition cluster_3 Downstream Signaling & Cellular Response DNA Damage Single-Strand Breaks Stalled Replication Forks RPA RPA ATR ATR Chk1 Chk1 ATR->Chk1 phosphorylates ATRIP ATRIP ATRIP->ATR binds RPA->ATRIP recruits 9-1-1 9-1-1 Complex RPA->9-1-1 loads TopBP1 TopBP1 9-1-1->TopBP1 recruits TopBP1->ATR activates Elimusertib Elimusertib Elimusertib->ATR inhibits CellCycle Cell Cycle Arrest Chk1->CellCycle ForkStab Replication Fork Stabilization Chk1->ForkStab DNARepair DNA Repair Chk1->DNARepair Apoptosis Apoptosis

Caption: ATR Signaling Pathway and Inhibition by Elimusertib.

Experimental Protocols

This section details the methodologies for assessing the stability of this compound in human plasma.

Materials and Reagents
  • This compound (Reference Standard)

  • Elimusertib (for quality control samples)

  • Control Human Plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Methanol (HPLC grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)

  • LC-MS/MS system

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of Elimusertib and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Elimusertib stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for spiking into plasma for quality control (QC) samples. Prepare a working solution of this compound in the same diluent to spike into plasma for the stability assessment samples.

Preparation of Plasma Samples
  • Quality Control (QC) Samples: Spike blank human plasma with Elimusertib working solutions to achieve low, medium, and high concentrations (LQC, MQC, HQC).

  • Stability Samples: Spike blank human plasma with the this compound working solution to achieve a concentration equivalent to that used as the internal standard in the primary bioanalytical method.

Stability Assessment

The stability of this compound in plasma will be assessed under three conditions: freeze-thaw, short-term (bench-top), and long-term. For each condition, triplicate aliquots of the stability samples will be analyzed. The stability is evaluated by comparing the mean concentration of the stability samples against freshly prepared comparison samples.

  • Store the stability samples at -80°C for at least 24 hours.

  • Thaw the samples unassisted at room temperature.

  • Once completely thawed, refreeze the samples at -80°C for at least 12 hours.

  • Repeat this freeze-thaw cycle for a minimum of three cycles.

  • After the final thaw, process the samples for analysis.

  • Thaw the stability samples and keep them at room temperature for a predefined period (e.g., 4, 8, or 24 hours) to simulate the time samples may spend on the bench during processing.

  • After the designated time, process the samples for analysis.

  • Store the stability samples at -80°C.

  • Analyze the samples at various time points (e.g., 1, 3, 6, and 12 months).

  • The duration of the long-term stability assessment should equal or exceed the time from sample collection to the final analysis in a clinical or preclinical study.

Sample Preparation for LC-MS/MS Analysis
  • To a 50 µL aliquot of plasma sample (stability or QC), add 10 µL of an appropriate internal standard solution (if a different one is used for validation, otherwise add blank solution).

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 13,500 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of this compound in the stability samples will be determined using a validated LC-MS/MS method, similar to that described for Elimusertib.

  • Chromatographic Column: A suitable reversed-phase column, such as a Phenomenex Polar-RP (4 µm, 2 x 50 mm).[8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion, multiple reaction monitoring (MRM) mode.

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound.

Data Presentation and Acceptance Criteria

The stability of this compound is demonstrated if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Table 1: Freeze-Thaw Stability Data
CycleReplicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% Nominal
Cycle 1
Cycle 2
Cycle 3
Table 2: Short-Term (Bench-Top) Stability Data
Time (hours)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% Nominal
0
4
8
24
Table 3: Long-Term Stability Data (-80°C)
Time (months)Replicate 1 (ng/mL)Replicate 2 (ng/mL)Replicate 3 (ng/mL)Mean (ng/mL)% Nominal
0
1
3
6
12

Experimental Workflow

The overall workflow for the stability assessment is depicted below.

Stability_Workflow cluster_prep Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis cluster_result Outcome Stock Prepare this compound Stock Solution Working Prepare Working Solution Stock->Working Spike Spike into Blank Human Plasma Working->Spike Aliquots Create Aliquots for Stability Testing Spike->Aliquots FT Freeze-Thaw (3 cycles, -80°C) ST Short-Term (Room Temp) LT Long-Term (-80°C) Extraction Protein Precipitation Extraction FT->Extraction ST->Extraction LT->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis & Comparison LCMS->Data Result Stability Confirmed? Data->Result

References

Application of Elimusertib-d3 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (BAY-1895344) is a potent and highly selective inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial enzyme in the DNA damage response (DDR) pathway.[1][2] Its mechanism of action makes it a promising candidate for cancer therapy, both as a monotherapy and in combination with other DNA-damaging agents.[3][4] Understanding the potential for drug-drug interactions (DDIs) is a critical aspect of preclinical and clinical drug development to ensure patient safety and therapeutic efficacy.

Elimusertib-d3, a deuterated version of Elimusertib, serves as an invaluable tool in these DDI studies. The replacement of hydrogen atoms with deuterium (B1214612) can alter the rate of drug metabolism, often leading to a slower breakdown and longer half-life due to the kinetic isotope effect. This property makes this compound an ideal internal standard for bioanalytical assays and allows for more precise characterization of metabolic pathways and potential interactions. This application note provides detailed protocols for utilizing this compound in in vitro DDI studies, focusing on the assessment of cytochrome P450 (CYP) inhibition and drug transporter interactions.

The Role of Deuteration in DDI Studies

  • Internal Standard: Due to its similar chemical properties but distinct mass, this compound is an excellent internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based quantification of Elimusertib in biological matrices. This ensures high accuracy and precision in pharmacokinetic and DDI studies.

  • Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a reduced rate of metabolism at the site of deuteration. This allows for a clearer investigation of specific metabolic pathways and their potential for inhibition or induction.

  • Mechanistic Insights: By strategically placing deuterium atoms on the molecule, researchers can investigate the specific sites of metabolism and how different CYP enzymes contribute to the overall clearance of the drug.

Key Signaling Pathway: ATR in DNA Damage Response

Elimusertib's therapeutic effect stems from its inhibition of the ATR kinase, a central player in the DDR pathway. Understanding this pathway is crucial for contextualizing its mechanism of action and potential synergistic or antagonistic interactions with other drugs.

ATR_Signaling_Pathway cluster_0 Cellular Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Inhibition DNA Damage DNA Damage RPA-ssDNA RPA-ssDNA DNA Damage->RPA-ssDNA Replication Stress Replication Stress Replication Stress->RPA-ssDNA ATR ATR CHK1 CHK1 ATR->CHK1 phosphorylates ATRIP ATRIP ATRIP->ATR recruits & activates RPA-ssDNA->ATRIP Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis if damage is irreparable Elimusertib Elimusertib Elimusertib->ATR

Caption: ATR Signaling Pathway Inhibition by Elimusertib.

Experimental Protocols

In Vitro Cytochrome P450 (CYP) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Elimusertib for major human CYP isoforms. This compound is used as the internal standard for the quantification of the probe substrate metabolite.

Objective: To assess the potential of Elimusertib to inhibit the metabolic activity of major CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). While specific data on Elimusertib's metabolism is limited in the public domain, preclinical data suggests saturation of first-pass metabolism, strongly indicating involvement of CYP enzymes, with CYP3A4 being a common route for many kinase inhibitors.[5]

Materials:

  • Elimusertib

  • This compound (for internal standard)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • CYP-specific probe substrates and their metabolites (see Table 1)

  • Control inhibitors (known inhibitors for each CYP isoform)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • 96-well plates

  • LC-MS/MS system

Experimental Workflow:

CYP_Inhibition_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Termination & Analysis cluster_3 Data Processing A Prepare Elimusertib dilutions C Pre-incubate Elimusertib with HLM A->C B Prepare HLM, probe substrate, and NADPH regenerating system B->C D Initiate reaction with NADPH and probe substrate C->D E Incubate at 37°C D->E F Stop reaction with cold ACN containing this compound (IS) E->F G Centrifuge and collect supernatant F->G H Analyze metabolite formation by LC-MS/MS G->H I Calculate % inhibition H->I J Determine IC50 values I->J

Caption: Workflow for CYP Inhibition Assay.

Protocol:

  • Prepare Solutions:

    • Prepare a stock solution of Elimusertib in DMSO and perform serial dilutions to achieve a range of final concentrations (e.g., 0.01 to 100 µM).

    • Prepare working solutions of CYP-specific probe substrates in the appropriate solvent.

    • Prepare a working solution of the NADPH regenerating system in phosphate buffer.

    • Prepare the internal standard (this compound) in acetonitrile for the quenching step.

  • Incubation:

    • In a 96-well plate, add human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and phosphate buffer.

    • Add the Elimusertib dilutions or control inhibitor to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add the CYP-specific probe substrate to each well.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-60 minutes, depending on the substrate).

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding cold acetonitrile containing this compound.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method. Use the deuterated internal standard to correct for matrix effects and variations in instrument response.

  • Data Analysis:

    • Calculate the percent inhibition of metabolite formation at each Elimusertib concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the Elimusertib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Table 1: Representative CYP Inhibition Data for a Hypothetical Compound (e.g., Elimusertib)

CYP IsoformProbe SubstrateMetabolite MeasuredIC50 (µM)
CYP1A2PhenacetinAcetaminophen> 50
CYP2B6BupropionHydroxybupropion> 50
CYP2C8AmodiaquineN-desethylamodiaquine25.3
CYP2C9Diclofenac4'-hydroxydiclofenac> 50
CYP2C19S-mephenytoin4'-hydroxymephenytoin> 50
CYP2D6DextromethorphanDextrorphan15.8
CYP3A4Midazolam1'-hydroxymidazolam5.2
CYP3A4Testosterone6β-hydroxytestosterone7.9

Note: These are hypothetical values for illustrative purposes. Actual experimental data for Elimusertib is not publicly available.

Caco-2 Permeability Assay for Transporter Interaction

This bidirectional assay using Caco-2 cell monolayers helps determine if Elimusertib is a substrate of efflux transporters like P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP). Other ATR inhibitors have been shown to be substrates for these transporters.

Objective: To evaluate the intestinal permeability of Elimusertib and to determine if it is a substrate for major efflux transporters.

Materials:

  • Elimusertib

  • This compound (for internal standard)

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well format)

  • Hank's Balanced Salt Solution (HBSS)

  • Control compounds:

    • High permeability: Propranolol

    • Low permeability: Atenolol

    • P-gp substrate: Digoxin

    • BCRP substrate: Prazosin

  • Efflux transporter inhibitors:

  • LC-MS/MS system

Experimental Workflow:

Caco2_Permeability_Workflow cluster_0 Cell Culture cluster_1 Transport Experiment cluster_2 Analysis A Seed Caco-2 cells on Transwell® inserts B Culture for 21-28 days to form a confluent monolayer A->B C Verify monolayer integrity (TEER) B->C D Wash monolayer with HBSS C->D E Add Elimusertib to donor chamber (apical or basolateral) D->E F Incubate at 37°C E->F G Sample from receiver chamber at timed intervals F->G H Add this compound (IS) to samples G->H I Quantify Elimusertib by LC-MS/MS H->I J Calculate Papp and Efflux Ratio I->J

Caption: Workflow for Caco-2 Permeability Assay.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS.

    • Apical to Basolateral (A-B) Transport: Add Elimusertib (at a defined concentration, e.g., 10 µM) to the apical (upper) chamber.

    • Basolateral to Apical (B-A) Transport: Add Elimusertib to the basolateral (lower) chamber.

    • To investigate specific transporter involvement, perform the transport experiments in the presence and absence of specific inhibitors (e.g., verapamil for P-gp, Ko143 for BCRP).

    • Incubate the plates at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.

  • Sample Analysis:

    • To each sample, add a solution of this compound as an internal standard.

    • Quantify the concentration of Elimusertib in the samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber.

      • A is the surface area of the Transwell® membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B)

    • An efflux ratio greater than 2 is generally indicative of active efflux. A significant reduction in the efflux ratio in the presence of a specific inhibitor confirms the involvement of that transporter.

Data Presentation:

Table 2: Representative Caco-2 Permeability Data for a Hypothetical Compound (e.g., Elimusertib)

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux RatioPapp with P-gp Inhibitor (10⁻⁶ cm/s)Efflux Ratio with P-gp Inhibitor
Atenolol A -> B0.51.1N/AN/A
B -> A0.55
Propranolol A -> B25.00.9N/AN/A
B -> A22.5
Digoxin A -> B0.215.02.51.2
B -> A3.03.0
Elimusertib (Hypothetical) A -> B1.54.03.81.1
B -> A6.04.2

Note: These are hypothetical values for illustrative purposes. An efflux ratio >2 suggests the compound is a substrate for an efflux transporter. A reduction of the efflux ratio to ~1 in the presence of an inhibitor confirms the involvement of that specific transporter.

Conclusion

The use of this compound is integral to conducting robust and accurate drug-drug interaction studies for Elimusertib. The detailed protocols for CYP inhibition and Caco-2 permeability assays provided herein offer a framework for researchers to evaluate the DDI potential of this promising anti-cancer agent. The data generated from these studies are essential for predicting in vivo DDIs, informing clinical trial design, and ultimately ensuring the safe and effective use of Elimusertib in patients. The provided diagrams and tables serve as a guide for data presentation and visualization of the experimental workflows and underlying biological principles.

References

Application Notes and Protocols for Monitoring p-Chk1 Inhibition by Elimusertib-d3 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib (also known as BAY-1895344) is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA damage response (DDR) pathway.[1][2][3] ATR activation, often in response to replication stress, initiates a signaling cascade to arrest the cell cycle and facilitate DNA repair. A key downstream effector of ATR is the checkpoint kinase 1 (Chk1).[2] Upon DNA damage, ATR phosphorylates Chk1 at several sites, including Serine 345 (p-Chk1), which is a crucial step for its activation.[2][4] Activated Chk1 then phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[5][6]

By inhibiting ATR, Elimusertib prevents the phosphorylation and activation of Chk1, leading to the abrogation of the G2/M checkpoint.[2] This disruption of the DDR pathway can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high replication stress or defects in other DDR pathways.[1][7][8] Therefore, monitoring the phosphorylation status of Chk1 at Serine 345 is a reliable method for assessing the pharmacodynamic activity of Elimusertib.

This document provides a detailed protocol for treating cells with Elimusertib-d3 and subsequently performing a Western blot to detect changes in the levels of phosphorylated Chk1 (Ser345). This compound is a deuterated form of Elimusertib, and for the purposes of a cell-based assay like Western blotting, its biological activity is expected to be identical to the non-deuterated compound.

Signaling Pathway and Experimental Workflow

The ATR-Chk1 signaling pathway is a cornerstone of the cellular response to DNA damage. Elimusertib acts by inhibiting ATR, thereby preventing the phosphorylation of its downstream target, Chk1.

ATR_Chk1_Pathway cluster_0 DNA Damage Response cluster_1 Drug Intervention DNA_Damage DNA Damage / Replication Stress ATR ATR DNA_Damage->ATR p_ATR p-ATR (Active) ATR->p_ATR Chk1 Chk1 p_ATR->Chk1 Phosphorylates p_Chk1 p-Chk1 (Ser345) (Active) Chk1->p_Chk1 CellCycleArrest Cell Cycle Arrest & DNA Repair p_Chk1->CellCycleArrest Elimusertib This compound Elimusertib->p_ATR Inhibits Western_Blot_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., TNBC cells) Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE & Transfer Quantification->SDS_PAGE Immunoblot 6. Immunoblotting SDS_PAGE->Immunoblot Detection 7. Detection & Analysis Immunoblot->Detection

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Elimusertib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elimusertib, also known as BAY 1895344, is a potent and highly selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability, particularly in response to replication stress.[2][3] Many cancer cells exhibit high levels of replication stress due to oncogenic drivers, making them highly dependent on the ATR signaling pathway for survival.[2][3] Elimusertib-d3 is a deuterated version of Elimusertib. Deuteration is a strategy used in drug development to potentially improve pharmacokinetic properties.

By inhibiting ATR, Elimusertib abrogates cell cycle checkpoints, leading to an accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[4][5] This mechanism of action makes ATR inhibitors like Elimusertib a promising therapeutic strategy, especially in tumors with deficiencies in other DDR pathways, such as those with ATM mutations.[6]

Flow cytometry is an indispensable tool for elucidating the mechanism of action of this compound. It allows for the quantitative analysis of the drug's effects on cell cycle progression, apoptosis induction, and DNA damage. These application notes provide detailed protocols for key flow cytometry-based assays to characterize the cellular response to this compound treatment.

Mechanism of Action: ATR Inhibition by Elimusertib

Under conditions of replication stress or DNA damage, single-stranded DNA (ssDNA) is generated and coated by Replication Protein A (RPA).[7] This structure recruits the ATR-ATRIP complex, which, upon activation by TOPBP1, phosphorylates a cascade of downstream targets, most notably Checkpoint Kinase 1 (Chk1).[8][9] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest, primarily in the S and G2/M phases.[2] This pause allows time for DNA repair. Elimusertib, by inhibiting ATR kinase activity, prevents this signaling cascade, forcing cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[5]

ATR_Signaling_Pathway ATR Signaling Pathway and Elimusertib Inhibition cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling & Checkpoint Control cluster_inhibition Therapeutic Intervention cluster_outcome Cellular Outcome Replication Stress Replication Stress ssDNA ssDNA formation Replication Stress->ssDNA DNA Damage DNA Damage DNA Damage->ssDNA RPA RPA coating ssDNA->RPA ATR-ATRIP ATR-ATRIP complex recruitment RPA->ATR-ATRIP ATR_active Activated ATR ATR-ATRIP->ATR_active activated by TOPBP1 TOPBP1 TOPBP1 Chk1 Chk1 ATR_active->Chk1 phosphorylates Checkpoint_Abrogation Checkpoint Abrogation ATR_active->Checkpoint_Abrogation Chk1_p p-Chk1 (activated) Chk1->Chk1_p Cdc25 Cdc25 phosphatases Chk1_p->Cdc25 phosphorylates & inactivates Cdc25_i Inactive Cdc25 Cdc25->Cdc25_i CDKs CDKs Cdc25_i->CDKs fails to activate CellCycleArrest S/G2-M Checkpoint Arrest CDKs->CellCycleArrest progression DNA_Repair DNA Repair CellCycleArrest->DNA_Repair Elimusertib This compound Elimusertib->ATR_active inhibits Mitotic_Catastrophe Mitotic Catastrophe Checkpoint_Abrogation->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: ATR signaling pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Effects of Elimusertib

The following tables summarize the dose-dependent effects of Elimusertib on various cancer cell lines as measured by proliferation, cell cycle distribution, and apoptosis assays.

Table 1: IC50 Values of Elimusertib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Citation
MDA-MB-453Breast Cancer (HER2-amplified)46[1]
MDA-MB-231Breast Cancer (Triple-Negative)100[1]
T-47DBreast Cancer (Hormone Receptor-positive)650[1]
Pediatric Solid TumorsVarious2.687 - 395.7[10]

Table 2: Effect of Elimusertib on Cell Cycle Distribution in MDA-MB-231 Cells (96h treatment)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Citation
Control (DMSO)57.7 ± 0.6Not ReportedNot Reported[2]
6 nM Elimusertib78.0 ± 1.4Not ReportedNot Reported[2]
8 nM Elimusertib72.1 ± 1.3Not ReportedNot Reported[2]

Note: In another study, Elimusertib treatment of MDA-MB-231 cells led to an accumulation of cells in the S-phase.[1] This highlights that the effect on cell cycle can be cell-line and context-dependent.

Table 3: Induction of Apoptosis by Elimusertib in MDA-MB-231 Cells

Treatment DurationElimusertib ConcentrationTotal Apoptotic Cells (%)Citation
72 h6 nM25.1 ± 2.2[2]
72 h8 nM28.1 ± 2.2[2]
96 h6 nM40.9 ± 1.7[2]
96 h8 nM61.7 ± 1.2[2]

Experimental Protocols

The following are detailed protocols for flow cytometry analysis of cells treated with this compound.

Protocol 1: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution based on DNA content.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Cell_Cycle_Workflow start Start cell_culture 1. Seed and treat cells with this compound start->cell_culture harvest 2. Harvest and wash cells cell_culture->harvest fixation 3. Fix cells in ice-cold 70% ethanol harvest->fixation staining 4. Stain with PI/RNase A solution fixation->staining analysis 5. Analyze on flow cytometer staining->analysis end End analysis->end

Caption: Workflow for cell cycle analysis using PI staining.

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with various concentrations of this compound (e.g., ranging from 10 nM to 1 µM, based on the cell line's IC50) and a vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).

  • Cell Harvesting: For adherent cells, aspirate the media, wash with PBS, and detach using trypsin-EDTA. Neutralize trypsin with complete media. For suspension cells, directly collect them. Transfer all cells to centrifuge tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.

  • Fixation: Resuspend the cell pellet in the residual PBS. While gently vortexing, add 1-5 mL of ice-cold 70% ethanol dropwise to the cells. This is a critical step to prevent cell clumping.

  • Storage: Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells at 850 x g for 5 minutes to pellet them. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a 488 nm or 561 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).

    • Acquire at least 10,000 events per sample.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the sub-G1 population can be indicative of apoptosis.[1]

Protocol 2: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Apoptosis_Workflow start Start cell_culture 1. Seed and treat cells with this compound start->cell_culture harvest 2. Harvest and wash cells cell_culture->harvest resuspend 3. Resuspend in 1X Binding Buffer harvest->resuspend stain_annexin 4. Stain with Annexin V-FITC resuspend->stain_annexin stain_pi 5. Add PI stain_annexin->stain_pi analysis 6. Analyze on flow cytometer stain_pi->analysis end End analysis->end

Caption: Workflow for apoptosis detection using Annexin V and PI.

Procedure:

  • Cell Seeding and Treatment: Follow step 1 from Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI (50 µg/mL).

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour).

    • Use a 488 nm laser for excitation. Collect FITC fluorescence (FL1, ~530 nm) and PI fluorescence (FL2, ~575 nm or FL3, >670 nm).

    • Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.

    • Acquire a minimum of 10,000 events per sample.

    • Create a dot plot of FITC (Annexin V) versus PI. Use quadrant analysis to differentiate the cell populations:

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Conclusion

The flow cytometry protocols and application notes provided here offer a robust framework for investigating the cellular effects of this compound. By quantitatively assessing changes in cell cycle distribution and the induction of apoptosis, researchers can gain valuable insights into the mechanism of action of this potent ATR inhibitor. This information is crucial for the continued development and evaluation of this compound as a potential anti-cancer therapeutic.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Elimusertib-d3 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Elimusertib-d3 in in vitro assays. The information is designed to assist in optimizing experimental conditions and addressing common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Elimusertib?

Elimusertib is a potent and selective oral inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] ATR is a critical component of the DNA Damage Response (DDR) pathway, which is activated in response to single-strand DNA breaks and replication stress.[1] By inhibiting ATR, Elimusertib prevents the activation of downstream signaling, which leads to the disruption of DNA damage repair and cell cycle checkpoints. This ultimately results in apoptosis, particularly in cancer cells with high levels of replication stress or defects in other DDR pathways.[1][2]

Q2: What is the recommended starting concentration range for this compound in in vitro assays?

The optimal concentration of this compound is cell-line dependent. Based on published studies, a broad concentration range from 1 nM to 10 µM is often used for initial screening. However, more specific ranges have been identified for determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines, typically falling between 2.687 nM and 395.7 nM.[3] For initial experiments, it is advisable to perform a dose-response curve starting from a low nanomolar range up to the low micromolar range to determine the IC50 for your specific cell line.[4][5]

Q3: How should this compound be prepared and stored?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[6][7] For experiments, fresh dilutions should be made from the stock solution in the appropriate cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is non-toxic to the cells, generally below 0.1%.[1] Stock solutions should be stored at -20°C or lower to maintain stability.[1]

Q4: Why is there variability in the efficacy of Elimusertib across different cell lines?

The sensitivity of cancer cell lines to Elimusertib is influenced by their molecular characteristics. Key factors include:

  • Defects in the DNA Damage Response (DDR) Pathway: Cell lines with mutations or loss of other key DDR proteins, such as ATM or BRCA1/2, are often more dependent on the ATR pathway for survival, making them more sensitive to Elimusertib. This is a concept known as synthetic lethality.[1]

  • High Replication Stress: Cancer cells with high levels of intrinsic replication stress are more reliant on ATR for genomic stability and are therefore more susceptible to Elimusertib.[1][8]

  • MYC Amplification: While not consistently correlated in all studies, MYC amplification can increase replicative stress, potentially sensitizing some tumors to ATR inhibition.[1][4]

Troubleshooting Guide

Issue 1: Inconsistent results between experiments.

  • Possible Cause: Variability in cell culture conditions.

    • Solution: Standardize protocols for cell seeding densities, media formulations, and incubation times.[1]

  • Possible Cause: Inconsistent drug preparation or storage.

    • Solution: Prepare fresh dilutions of Elimusertib from a DMSO stock for each experiment. Ensure proper storage of the stock solution at -20°C or below.[1]

  • Possible Cause: Cell line heterogeneity or high passage number.

    • Solution: Use cells within a consistent and low passage number range. Periodically perform cell line authentication.[1]

Issue 2: Unexpected cytotoxicity in control cells.

  • Possible Cause: High concentration of DMSO vehicle.

    • Solution: Ensure the final DMSO concentration in your culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).[1][9]

  • Possible Cause: Contamination of cell culture.

    • Solution: Regularly check cell cultures for any signs of contamination.

Issue 3: No significant effect of Elimusertib observed at expected concentrations.

  • Possible Cause: The cell line may be resistant to Elimusertib.

    • Solution: Investigate the status of DDR pathways in your cell line. As mentioned in the FAQs, cells proficient in other DDR pathways may be less sensitive. Consider using Elimusertib in combination with other agents, such as PARP inhibitors, which has shown synergistic effects.[4]

  • Possible Cause: Suboptimal experimental duration.

    • Solution: The effects of Elimusertib on cell viability are often observed after 72 to 96 hours of incubation.[4][6][7] Ensure your experimental endpoint allows sufficient time for the drug to exert its effect.

Quantitative Data Summary

The following table summarizes the IC50 values of Elimusertib in various cancer cell lines as reported in the literature. These values can serve as a reference for designing experiments.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer100[5]
MDA-MB-453Breast Cancer46[5]
T-47DBreast Cancer650[5]
Various Pediatric Solid TumorsEwing's Sarcoma, Rhabdomyosarcoma, Neuroblastoma2.687 to 395.7[3]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Elimusertib on cancer cell lines.[1][5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 7 x 10³ cells per well and incubate overnight.

  • Drug Treatment: Treat cells with varying concentrations of Elimusertib (e.g., 0-1 µmol/L) for the desired duration (e.g., 72-96 hours). Include a DMSO-only vehicle control.[1][5]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for ATR Pathway Inhibition

This protocol assesses changes in protein expression and phosphorylation related to the DDR pathway following Elimusertib treatment.[1][6][10]

  • Protein Extraction: Lyse Elimusertib-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][10]

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-ATR, ATR, p-Chk1, Chk1, γ-H2AX) overnight at 4°C.[10][11][12][13]

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Optimization prep_cells Prepare Cell Culture seed_cells Seed Cells in Plates prep_cells->seed_cells prep_drug Prepare this compound Dilutions treat_cells Treat with this compound (Dose-Response & Time-Course) prep_drug->treat_cells seed_cells->treat_cells incubate Incubate (e.g., 72h) treat_cells->incubate viability Cell Viability Assay (e.g., MTT, SRB) incubate->viability western Western Blot (ATR Pathway) incubate->western cell_cycle Cell Cycle Analysis (Flow Cytometry) incubate->cell_cycle determine_ic50 Determine IC50 viability->determine_ic50 confirm_moa Confirm Mechanism of Action western->confirm_moa cell_cycle->confirm_moa optimize Optimize Concentration & Time determine_ic50->optimize confirm_moa->optimize atr_signaling_pathway cluster_stress Cellular Stress cluster_atr ATR Kinase Activation cluster_downstream Downstream Signaling dna_damage DNA Damage (e.g., Single-Strand Breaks, Replication Stress) atr ATR dna_damage->atr activates chk1 Chk1 atr->chk1 phosphorylates dna_repair DNA Repair atr->dna_repair promotes elimusertib This compound elimusertib->atr inhibits cdc25 Cdc25 chk1->cdc25 inhibits cell_cycle_arrest Cell Cycle Arrest cdc25->cell_cycle_arrest prevents apoptosis Apoptosis cell_cycle_arrest->apoptosis inhibition leads to dna_repair->apoptosis inhibition leads to

References

Technical Support Center: Troubleshooting Poor Signal with Elimusertib-d3 in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elimusertib-d3 LC-MS analysis. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental workflows. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you resolve poor signal intensity with your deuterated internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the typical LC-MS/MS parameters for the analysis of Elimusertib?

A1: A validated method for the quantitation of Elimusertib in human plasma has been published, which can serve as a good starting point for your method development. The key parameters are summarized in the table below.

ParameterRecommended Setting
Liquid Chromatography
ColumnPhenomenex Polar-RP (2 x 50 mm, 4 µm)[1]
Mobile PhaseA: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile[1]
GradientA simple gradient increasing from 10% to 90% organic phase over 2.5 minutes[2]
Flow Rate0.5 mL/min, with a re-equilibration at 1.0 mL/min[2]
Injection Volume50 µL (of processed sample)[1]
Autosampler Temperature4 °C[2]
Mass Spectrometry
InstrumentSCIEX 4000 triple-stage mass spectrometer[1]
Ionization ModeElectrospray Ionization (ESI), Positive Mode[1]
Monitored TransitionsElimusertib: m/z 376.3 > 318.2 (quantitative), 376.3 > 277.3 (qualitative)[2]
[13C, 2H3]-Elimusertib (IS): m/z 380.3 > 322.2[2]
Ion Source Temperature550 °C[2]
IonSpray Voltage5000 V[2]

Q2: My this compound internal standard (IS) signal is consistently low or absent. What are the potential causes?

A2: A poor or absent signal from a deuterated internal standard like this compound can stem from several factors, ranging from sample preparation to instrument settings. The most common culprits include issues with the IS stock solution, chromatographic problems, matrix effects, or mass spectrometer settings. A systematic approach to troubleshooting is recommended to identify the root cause.

Troubleshooting Workflow for Poor this compound Signal

If you are experiencing a poor signal with your this compound internal standard, the following workflow can help you systematically diagnose and resolve the issue.

Troubleshooting_Workflow start Start: Poor this compound Signal check_solution 1. Verify IS Solution - Prepare fresh stock & working solutions - Check storage conditions start->check_solution signal_restored1 Signal Restored? check_solution->signal_restored1 check_ms 2. Direct Infusion to MS - Infuse IS solution directly into the mass spectrometer - Bypass the LC system signal_restored1->check_ms No solution Problem Solved signal_restored1->solution Yes ms_signal_ok Signal in MS? check_ms->ms_signal_ok troubleshoot_ms Troubleshoot MS - Check tuning parameters - Clean ion source - Verify gas flows & voltages ms_signal_ok->troubleshoot_ms No check_lc 3. Investigate LC System - Check for leaks - Ensure proper mobile phase composition - Inspect column for blockage or degradation ms_signal_ok->check_lc Yes troubleshoot_ms->check_ms lc_signal_ok Signal with LC? check_lc->lc_signal_ok troubleshoot_lc Troubleshoot LC - Flush system - Replace column - Check pump performance lc_signal_ok->troubleshoot_lc No check_matrix 4. Evaluate Matrix Effects - Perform post-extraction spike experiment - Compare signal in solvent vs. matrix lc_signal_ok->check_matrix Yes troubleshoot_lc->check_lc check_matrix->solution Matrix effects identified and mitigated end Contact Support check_matrix->end Issue persists Differential_Matrix_Effect cluster_0 Chromatogram cluster_1 a1 a2 a3 a4 analyte Elimusertib a5 is This compound a6 suppression Ion Suppression Zone a7 a8 p1->p2 p2->p3 p3->p4

References

Technical Support Center: Elimusertib-d3 Solubility for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Elimusertib-d3 in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in my aqueous buffer or cell culture medium. Why is this happening?

A: this compound, similar to its non-deuterated counterpart Elimusertib and many other kinase inhibitors, is expected to have low solubility in aqueous solutions.[1] This is due to its hydrophobic chemical structure. Direct dissolution in aqueous buffers like PBS or cell culture media will likely lead to precipitation or incomplete dissolution.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: The standard and recommended solvent for preparing a concentrated stock solution of Elimusertib and similar ATR inhibitors is dimethyl sulfoxide (B87167) (DMSO).[2][3][4] It is crucial to use anhydrous or sterile DMSO to avoid introducing moisture, which can decrease the solubility of the compound.[4]

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What can I do?

A: This is a common issue when diluting a DMSO stock solution into an aqueous medium. Here are several troubleshooting steps:

  • Pre-warm the media: Ensure your cell culture media is at 37°C before adding the drug solution.

  • Increase the final volume: Adding the DMSO stock to a larger volume of media can help maintain solubility.

  • Use a serial dilution approach: Instead of a single large dilution, perform one or more intermediate dilution steps in your cell culture medium.[1]

  • Vortex/Mix gently: Immediately after adding the compound to the medium, gently vortex or swirl the container to ensure rapid and even distribution.[2]

  • Sonication: If precipitation persists, brief sonication of the stock solution in DMSO before dilution may help break up any aggregates.[3]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A: The final concentration of DMSO in your cell culture medium should be kept as low as possible, as it can be toxic to cells at higher concentrations. Generally, a final DMSO concentration of 0.5% or less is well-tolerated by most cell lines, with ≤ 0.1% being ideal.[1][2] It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental samples.[2]

Q5: Is there a more water-soluble form of Elimusertib available?

A: Yes, the hydrochloride salt of Elimusertib (BAY-1895344 hydrochloride) has been shown to have significantly improved aqueous solubility.[5] If you consistently face solubility issues with the freebase form, consider using the hydrochloride salt for your experiments.

Solubility Data

The following table summarizes the solubility of Elimusertib in common laboratory solvents. Note that the solubility of this compound is expected to be very similar to that of the unlabeled compound.

CompoundSolventSolubilitySource
ElimusertibDMSO17 mg/mL (45.28 mM)[4]
ElimusertibDMSO11 mg/mL (29.3 mM)[3]
ElimusertibEthanol3 mg/mL[4]
ElimusertibWaterInsoluble[4]
Elimusertib hydrochlorideDMSO82 mg/mL (199.08 mM)[5]

Experimental Protocol: Preparation of this compound for Cell Culture

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pre-warmed cell culture medium

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Allow the this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

    • Carefully weigh the desired amount of this compound powder.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of Elimusertib is 375.43 g/mol ; the deuterated version will have a slightly higher molecular weight, which should be confirmed from the product datasheet for precise calculations.

    • Add the calculated volume of DMSO to the vial containing the this compound powder.

    • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.[3]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

  • Dilution for Cell Culture (Example for a final concentration of 10 µM):

    • Intermediate Dilution (Recommended):

      • Prepare a 1 mM intermediate solution by diluting the 10 mM stock solution 1:10 in pre-warmed cell culture medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium). This will result in a 10% DMSO concentration in the intermediate solution.

      • Further dilute the 1 mM intermediate solution 1:100 into your final cell culture volume to achieve the desired 10 µM concentration. The final DMSO concentration will be 0.1%.

    • Direct Dilution (for lower concentrations):

      • For lower final concentrations, direct dilution from the stock solution is possible but requires very careful pipetting of small volumes. For example, to achieve a 1 µM final concentration in 1 mL of medium, you would add 0.1 µL of the 10 mM stock solution.

  • Vehicle Control:

    • Always prepare a vehicle control by adding the same final concentration of DMSO to a separate set of cells.[2]

Visual Guides

G cluster_start Start: Solubility Issue cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_final Final Checks start This compound precipitates in aqueous solution stock_sol Prepare a high-concentration stock solution in 100% DMSO start->stock_sol check_diss Does it fully dissolve? stock_sol->check_diss sonicate Warm gently (37°C) or sonicate check_diss->sonicate No dilute Dilute stock solution into pre-warmed (37°C) cell culture medium check_diss->dilute Yes sonicate->stock_sol check_precip Does it precipitate? dilute->check_precip serial_dil Use serial dilutions in medium check_precip->serial_dil Yes dmso_check Is final DMSO concentration <0.5%? check_precip->dmso_check No vortex Vortex/mix immediately after dilution serial_dil->vortex vortex->dilute success Solution ready for cell treatment. Include vehicle control. dmso_check->success Yes adjust_dmso Adjust dilution scheme to lower DMSO % dmso_check->adjust_dmso No adjust_dmso->dilute

Caption: Troubleshooting workflow for dissolving this compound for cell culture.

G cluster_pathway ATR Signaling Pathway Inhibition dna_damage Replication Stress / DNA Damage atr ATR Kinase dna_damage->atr activates chk1 Chk1 Kinase atr->chk1 phosphorylates elimusertib This compound elimusertib->atr inhibits cell_cycle Cell Cycle Arrest DNA Repair chk1->cell_cycle mediates

Caption: Simplified ATR signaling pathway and the point of inhibition by this compound.

References

Preventing degradation of Elimusertib-d3 in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of Elimusertib-d3 to prevent its degradation in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of Elimusertib (also known as BAY 1895344). Elimusertib is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][2] Due to its isotopic labeling, this compound is primarily used as an internal standard for quantitative analysis of Elimusertib in biological samples by techniques such as liquid chromatography-mass spectrometry (LC-MS).[1]

Q2: What is the mechanism of action of Elimusertib?

A2: Elimusertib is an orally available inhibitor that selectively binds to and inhibits the activity of ATR kinase.[3][4] ATR is a crucial enzyme in the DNA damage response (DDR) pathway, which is activated by DNA damage and replication stress.[5][6] By inhibiting ATR, Elimusertib prevents the activation of DNA damage checkpoints, disrupts DNA repair processes, and can lead to the death of cancer cells, particularly those with existing DNA repair deficiencies.[3][7]

Q3: What are the recommended solvents for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][8] It is crucial to use anhydrous, high-purity DMSO, as the presence of water can significantly reduce the solubility of the compound and may promote degradation.[2][9]

Q4: What are the optimal storage conditions for this compound powder and stock solutions?

A4: To ensure the long-term stability of this compound, it is essential to adhere to the recommended storage conditions. For the solid powder, storage at -20°C for up to 3 years is advised.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9]

Troubleshooting Guide

Issue 1: this compound powder is difficult to dissolve in DMSO.

  • Possible Cause 1: Suboptimal DMSO quality.

    • Solution: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is highly hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[1][2]

  • Possible Cause 2: Insufficient mixing.

    • Solution: After adding DMSO, vortex the solution thoroughly. If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.[1]

  • Possible Cause 3: Concentration exceeds solubility limit.

    • Solution: Check the manufacturer's product datasheet for the solubility limit of this compound in DMSO. You may need to prepare a more dilute stock solution.

Issue 2: Precipitation is observed in the stock solution after thawing.

  • Possible Cause 1: Repeated freeze-thaw cycles.

    • Solution: It is highly recommended to aliquot the stock solution into single-use volumes immediately after preparation to minimize freeze-thaw cycles.[1][9]

  • Possible Cause 2: High concentration of the stock solution.

    • Solution: Storing solutions at very high concentrations can increase the likelihood of precipitation upon freezing and thawing. Consider preparing stock solutions at a slightly lower concentration if this issue persists.

  • Possible Cause 3: Incomplete dissolution upon thawing.

    • Solution: Thaw the stock solution at room temperature and vortex gently to ensure that any precipitate has fully redissolved before use.

Issue 3: Suspected degradation of the this compound stock solution, leading to inconsistent experimental results.

  • Possible Cause 1: Improper storage conditions.

    • Solution: Ensure that the stock solutions are stored at the recommended temperatures (-20°C for short-term, -80°C for long-term) and are protected from light.[1][9]

  • Possible Cause 2: Contamination of the stock solution.

    • Solution: Use sterile techniques when preparing and handling stock solutions to prevent microbial or chemical contamination.

  • Possible Cause 3: Chemical instability.

    • Solution: While Elimusertib is generally stable in DMSO, prolonged exposure to room temperature, light, or oxygen can potentially lead to degradation. A color change in the solution may indicate degradation. If degradation is suspected, it is recommended to prepare a fresh stock solution. For confirmation, the integrity of the compound can be assessed using analytical methods such as High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsKeep desiccated
4°CUp to 2 yearsKeep desiccated
Stock Solution in DMSO-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles

Data compiled from multiple sources.[1][9]

Table 2: Stability of Elimusertib in DMSO Stock Solution

Storage ConditionDurationStability (%)Coefficient of Variation (%)
Room Temperature6 hours100.88.7
-80°C12 months91.85.7

Data from a study on the non-deuterated form of Elimusertib.[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 378.45 g/mol ), weigh out 3.78 mg of the powder.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

    • If dissolution is slow, briefly sonicate the vial in a water bath or gently warm it to 37°C.

    • Once fully dissolved, aliquot the stock solution into single-use, light-protected (amber) vials.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Assessment of this compound Stock Solution Stability by HPLC

  • Objective: To determine the stability of the this compound stock solution over time under specific storage conditions.

  • Procedure:

    • Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.

    • Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the stock solution. Prepare a dilution of this aliquot in an appropriate mobile phase to a concentration suitable for HPLC analysis. Inject this sample into the HPLC system and record the chromatogram. The peak area of this compound at T=0 will serve as the baseline.

    • Store the remaining aliquots of the stock solution under the desired storage conditions (e.g., -20°C, -80°C, room temperature).

    • Subsequent Timepoints: At predetermined intervals (e.g., 1 week, 1 month, 3 months), retrieve a stored aliquot.

    • Thaw the aliquot at room temperature and vortex to ensure homogeneity.

    • Prepare a dilution in the same manner as for the T=0 sample and analyze it by HPLC using the same method.

    • Data Analysis: Compare the peak area of this compound at each timepoint to the peak area at T=0. A significant decrease in the peak area or the appearance of new peaks may indicate degradation. Calculate the percentage of the remaining compound at each timepoint.

Visualizations

ATR_Signaling_Pathway DNA_Damage DNA Damage / Replication Stress RPA RPA-ssDNA Complex DNA_Damage->RPA recruits ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP recruits CHK1 CHK1 ATR_ATRIP->CHK1 phosphorylates pCHK1 p-CHK1 (Active) ATR_ATRIP->pCHK1 Cell_Cycle_Arrest Cell Cycle Arrest pCHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair pCHK1->DNA_Repair Apoptosis Apoptosis pCHK1->Apoptosis Elimusertib This compound Elimusertib->ATR_ATRIP inhibits

Caption: ATR signaling pathway and the inhibitory action of Elimusertib.

Stock_Solution_Workflow Start Start: this compound Powder Weigh 1. Weigh Powder Start->Weigh Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Dissolve (Vortex/Sonicate) Add_DMSO->Dissolve Check_Clarity Is solution clear? Dissolve->Check_Clarity Check_Clarity->Dissolve No Aliquot 4. Aliquot into Single-Use Vials Check_Clarity->Aliquot Yes Store 5. Store at -20°C or -80°C Aliquot->Store End End: Ready for Use Store->End

Caption: Workflow for preparing this compound stock solutions.

Troubleshooting_Degradation Start Inconsistent Experimental Results Suspect_Degradation Suspect Stock Solution Degradation Start->Suspect_Degradation Visual_Inspect 1. Visually Inspect Solution (Color change? Precipitate?) Suspect_Degradation->Visual_Inspect Check_Storage 2. Verify Storage Conditions (Temp? Light exposure?) Visual_Inspect->Check_Storage Review_Handling 3. Review Handling Procedures (Anhydrous DMSO? Freeze-thaw cycles?) Check_Storage->Review_Handling Decision Evidence of Degradation? Review_Handling->Decision Discard Discard Old Stock & Prepare Fresh Decision->Discard Yes Continue Continue Experiment with Caution Decision->Continue No HPLC_Test Optional: Confirm by HPLC Discard->HPLC_Test

Caption: Troubleshooting logic for suspected stock solution degradation.

References

Elimusertib-d3 stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Elimusertib-d3. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent or lower than expected activity in cell-based assays. 1. Degradation of this compound in stock solution. 2. Repeated freeze-thaw cycles. 3. Adsorption to plasticware. 4. Incorrect solvent or pH. 1. Prepare fresh stock solutions. For optimal results, use freshly prepared solutions. If using stored solutions, qualify their integrity via analytical methods like HPLC.2. Aliquot stock solutions. To avoid degradation from multiple freeze-thaw cycles, aliquot stock solutions into single-use vials upon preparation.3. Use low-adhesion labware. Consider using polypropylene (B1209903) or other low-protein-binding tubes and pipette tips.4. Verify solvent compatibility and pH. Ensure the solvent and buffer systems are compatible with this compound and the experimental conditions.
Precipitation observed in stock or working solutions. 1. Poor solubility in the chosen solvent. 2. Solution concentration is too high. 3. Temperature fluctuations during storage or handling. 1. Consult solubility data. Refer to the manufacturer's datasheet for recommended solvents. DMSO is a common solvent for initial stock solutions.2. Prepare solutions at an appropriate concentration. Avoid creating supersaturated solutions. Gentle warming and vortexing may aid dissolution, but verify that the compound is stable under these conditions.3. Ensure proper storage. Store solutions at the recommended temperature and allow them to equilibrate to room temperature before use.
Variability in results between experimental batches. 1. Inconsistent preparation of this compound solutions. 2. Degradation of older stock solutions. 3. Differences in storage conditions. 1. Standardize solution preparation protocols. Ensure consistent solvent, concentration, and handling procedures across all experiments.2. Use fresh stock solutions for critical experiments. For long-term studies, it is advisable to use a single, well-characterized batch of this compound and prepare fresh stock solutions periodically.3. Maintain a detailed log of storage conditions. Track storage temperatures and any deviations from the recommended conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: While specific long-term stability data for solid this compound is not extensively published, general guidelines for small molecule inhibitors suggest storage at -20°C or -80°C in a tightly sealed container, protected from light and moisture. For Elimusertib, the non-deuterated form, long-term stability has been demonstrated in plasma at -80°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a suitable solvent such as DMSO. A supplier of this compound suggests that stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.

Q3: Is this compound expected to be more or less stable than Elimusertib?

A3: Deuterated compounds are often more metabolically stable than their non-deuterated counterparts due to the kinetic isotope effect.[][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes.[3] This suggests that this compound is likely to be at least as chemically stable as Elimusertib, if not more so.

Q4: What analytical methods can be used to assess the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and degradation of this compound. Such a method should be able to separate the parent compound from any potential degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify unknown degradation products.

Q5: How can I perform a forced degradation study for this compound?

A5: Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.[4][5] This typically involves exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light, and then analyzing the resulting mixture by HPLC to separate and identify any degradants.[6]

Quantitative Stability Data

While specific quantitative long-term stability data for this compound is not publicly available, the following table summarizes the available data for the non-deuterated form, Elimusertib, which can serve as a valuable reference.

CompoundMatrixStorage ConditionDurationRecovery/PurityCitation
ElimusertibDMSORoom Temperature6 hours100.8%[]
ElimusertibDMSO-80°C12 months91.8%[]
ElimusertibHuman PlasmaRoom Temperature4 hours102.0% - 105.2%[]
ElimusertibHuman Plasma-80°C12 months92.9% - 103.9%[]
ElimusertibHuman Plasma3 Freeze-Thaw Cycles (-80°C to RT)N/A100.1% - 101.1%[]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (or other suitable solvent)

    • Sterile, low-adhesion microcentrifuge tubes

    • Calibrated precision balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but should be validated for its effect on stability.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This is a general protocol and should be optimized for your specific instrument and column.

  • Instrumentation and Columns:

    • HPLC system with a UV or photodiode array (PDA) detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • A gradient elution may be necessary to separate the parent compound from potential degradation products. An example gradient could be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Analysis:

    • Inject a known concentration of a freshly prepared this compound standard to determine its retention time and peak area.

    • Inject the aged or stressed samples.

    • Monitor the chromatogram at a suitable wavelength (e.g., the λmax of this compound).

    • Calculate the percentage of the remaining parent compound and the percentage of any new peaks (degradation products).

Visualizations

Elimusertib_Signaling_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Pathway cluster_response Cellular Response ssDNA Single-Strand DNA (ssDNA) ATR ATR Kinase ssDNA->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair Elimusertib This compound Elimusertib->ATR

Caption: this compound inhibits the ATR signaling pathway.

Stability_Workflow cluster_setup Study Setup cluster_analysis Analysis at Time Points cluster_data Data Evaluation Prep Prepare this compound Samples (Solid & Solution) Store Store under various conditions (e.g., -80°C, -20°C, 4°C, 25°C/60%RH, 40°C/75%RH) Prep->Store Timepoints Pull samples at defined intervals (e.g., 0, 1, 3, 6, 12 months) Store->Timepoints HPLC Analyze by Stability-Indicating HPLC-UV/MS Timepoints->HPLC Assess Assess Purity & Degradation HPLC->Assess Identify Identify Degradation Products Assess->Identify Report Generate Stability Report Identify->Report

Caption: Workflow for this compound stability testing.

References

Adjusting cell seeding density for Elimusertib-d3 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ATR inhibitor, Elimusertib.

Frequently Asked Questions (FAQs)

Q1: Why is adjusting cell seeding density critical for Elimusertib experiments?

A1: Adjusting cell seeding density is crucial because Elimusertib's primary mechanism of action involves inducing replication stress and cell cycle arrest, primarily in the S-phase.[1] The density of the cell culture can significantly influence the proliferation rate and the metabolic state of the cells, which in turn affects their sensitivity to a cell cycle-dependent drug like Elimusertib. Incorrect seeding density can lead to skewed results: too low a density may not provide a detectable signal, while too high a density can cause nutrient depletion, contact inhibition, and altered metabolic activity, masking the true effect of the drug.[2]

Q2: How does Elimusertib's mechanism of action influence the choice of cell seeding density?

A2: Elimusertib is an ATR kinase inhibitor that plays a pivotal role in the DNA damage response (DDR). By inhibiting ATR, Elimusertib enhances DNA damage, particularly in rapidly dividing cancer cells, leading to a phenomenon known as replication catastrophe.[3] Since the drug's efficacy is linked to the cell's replicative state, it is imperative to seed cells at a density that ensures they are in the logarithmic growth phase during the experiment. This ensures maximal metabolic activity and sensitivity to the therapeutic agent.

Q3: What are the general recommendations for cell seeding density for different types of assays with Elimusertib?

A3: The optimal seeding density is cell line-dependent and should be determined empirically.[4] However, general starting points are:

  • Short-term viability/cytotoxicity assays (e.g., MTT, 24-96 hours): For a 96-well plate, a starting range of 1,000 to 100,000 cells per well is suggested.[5] For rapidly proliferating lines, a lower density is recommended to avoid overgrowth, while slower-growing lines may require a higher initial density.[5]

  • Long-term colony formation assays (10-14 days): The goal is to obtain discrete colonies. For a 6-well plate, aim for a density that results in 20-150 colonies in the untreated control wells. This often requires seeding a much lower number of cells compared to viability assays.

Q4: How do I determine the optimal cell seeding density for my specific cell line?

A4: To determine the optimal seeding density, a cell titration experiment is recommended.[2][5] This involves seeding a range of cell densities and measuring the desired endpoint (e.g., viability, colony formation) after the intended incubation period. The optimal density will fall within the linear range of the assay, where a change in cell number results in a proportional change in the signal.[2]

Troubleshooting Guide: Cell Seeding Density for Elimusertib

Problem Possible Cause Suggested Solution
High variability between replicate wells 1. Uneven cell distribution during seeding. 2. Cell clumping. 3. Edge effects in the microplate.1. Ensure the cell suspension is homogenous before and during plating. 2. Gently pipette the cell suspension up and down to break up clumps. 3. To minimize edge effects, do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile medium or PBS.
IC50 values are inconsistent between experiments 1. Variation in initial cell seeding density. 2. Cells are not in the logarithmic growth phase. 3. Cell line heterogeneity or high passage number.1. Standardize the cell counting and seeding protocol. Perform a cell titration for each new batch of cells. 2. Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment.[4] 3. Use cells within a consistent and low passage number range and consider cell line authentication.[6]
Elimusertib appears less potent than expected 1. Cell density is too high, leading to a "protective" effect due to nutrient depletion or altered cell cycle status. 2. The incubation time is too short for the drug to exert its effect.1. Reduce the initial seeding density to ensure cells remain in an exponential growth phase.[4] 2. Increase the duration of drug exposure, ensuring the control cells do not become over-confluent.
No clear dose-response curve 1. Cell seeding density is too low, resulting in a weak signal that is difficult to distinguish from background. 2. Cell seeding density is too high, causing signal saturation.1. Increase the initial cell seeding density. 2. Decrease the initial cell seeding density to ensure the signal falls within the linear range of the assay.[2]

Data Presentation

Table 1: Recommended Starting Cell Seeding Densities for In Vitro Assays with Elimusertib
Assay Type Plate Format General Seeding Density Range (cells/well) Considerations
MTT/Cell Viability (72-96h) 96-well1,000 - 10,000[6]Dependent on cell line proliferation rate. Faster growing lines (e.g., MDA-MB-231) should be seeded at the lower end of the range.
Colony Formation (10-14 days) 6-well200 - 1,000The goal is to form 20-150 distinct colonies in the control wells. This needs to be optimized for each cell line's plating efficiency.
Cell Cycle Analysis (24-72h) 6-well1 x 10^5 - 5 x 10^5Cells should be 70-80% confluent at the time of harvesting to ensure a sufficient number of cells for flow cytometry.[7]
Western Blot (24-72h) 6-well2 x 10^5 - 1 x 10^6Density should be sufficient to yield enough protein for analysis without cells becoming over-confluent.

Note: These are starting recommendations. The optimal seeding density must be determined experimentally for each cell line and specific experimental conditions.

Table 2: Reported IC50 Values for Elimusertib in Various Cancer Cell Lines
Cell Line Cancer Type Reported IC50 (nM) Notes
MDA-MB-453Breast Cancer46[1]Highly sensitive.
MDA-MB-231Triple-Negative Breast Cancer100[1]Sensitive, p53 mutant.[6]
T-47DBreast Cancer650[1]Less sensitive.
Pediatric Solid TumorsEwing's Sarcoma, Rhabdomyosarcoma, Neuroblastoma2.687 to 395.7[8][9]A wide range of responses was observed.

IC50 values can vary depending on the specific experimental conditions, including cell seeding density and assay duration.

Experimental Protocols

Protocol: Determining Optimal Cell Seeding Density for a Viability Assay
  • Cell Preparation: Harvest and count cells that are in the logarithmic growth phase.

  • Serial Dilution: Prepare a series of cell dilutions in culture medium. A common starting range for a 96-well plate is from 500 to 20,000 cells per 100 µL.

  • Cell Seeding: Plate 100 µL of each cell dilution into at least triplicate wells of a 96-well plate. Include wells with medium only as a background control.

  • Incubation: Incubate the plate for the intended duration of your Elimusertib experiment (e.g., 72 hours).

  • Viability Assay: Perform your chosen viability assay (e.g., MTT, CellTiter-Glo) according to the manufacturer's instructions.

  • Data Analysis: Plot the viability signal (e.g., absorbance, luminescence) against the number of cells seeded. The optimal seeding density will be the highest cell number within the linear portion of the curve.

Visualizations

G cluster_workflow Experimental Workflow: Adjusting Cell Seeding Density start Start cell_prep Prepare Single Cell Suspension (Logarithmic Growth Phase) start->cell_prep cell_count Perform Accurate Cell Count cell_prep->cell_count serial_dilution Create Serial Dilutions of Cells cell_count->serial_dilution plate_cells Plate Different Cell Densities in Multi-well Plate serial_dilution->plate_cells incubate Incubate for Full Experiment Duration plate_cells->incubate assay Perform Target Assay (e.g., Viability, Colony Formation) incubate->assay analyze Analyze Data to Determine Linear Range assay->analyze optimize Select Optimal Seeding Density for Elimusertib Experiments analyze->optimize G cluster_pathway Elimusertib Signaling Pathway DNA_damage Replication Stress / DNA Damage ATR ATR Kinase DNA_damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Elimusertib Elimusertib Elimusertib->ATR inhibits Cell_Cycle_Arrest S-Phase Arrest CHK1->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK1->DNA_Repair Apoptosis Replication Catastrophe / Apoptosis Cell_Cycle_Arrest->Apoptosis DNA_Repair->Apoptosis

References

Elimusertib-d3 interference with other reagents in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Elimusertib-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it typically used in assays?

Elimusertib is a potent and selective inhibitor of the ATR (Ataxia Telangiectasia and Rad3-related) kinase.[1][2][3] The deuterated form, this compound, is commonly used as an internal standard (IS) in quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately determine the concentration of Elimusertib in biological matrices like plasma.[4]

Q2: Are there any known interferences of this compound with common assay reagents?

Currently, there is no specific documented evidence of this compound directly interfering with common assay reagents. However, potential issues in analytical methods can sometimes be misconstrued as interference. These can include matrix effects, cross-talk between mass spectrometric channels, or the presence of metabolites. A properly developed and validated assay method, such as the one described for Elimusertib, should minimize these issues.[4]

Q3: What are the known metabolites of Elimusertib and could they potentially interfere with assays?

Studies in mice have identified several metabolites of Elimusertib, including hydroxylated, dihydroxylated, demethylated, and glucuronidated forms.[5] These metabolites are primarily formed during absorption and first-pass metabolism.[5] In ligand-binding assays or less specific analytical methods, these metabolites could potentially cross-react and cause interference. However, in highly specific methods like LC-MS/MS, the distinct mass-to-charge ratios of the metabolites allow for their separation and specific quantification, minimizing interference with the parent drug measurement.[5]

Troubleshooting Guides

LC-MS/MS Assay Issues

Problem: Inaccurate or imprecise quantification of Elimusertib using this compound as an internal standard.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Matrix Effects Endogenous components of the biological matrix (e.g., plasma) can suppress or enhance the ionization of the analyte and internal standard, leading to inaccurate results.[4] To assess this, compare the analyte response in the matrix to the response in a clean solvent. If matrix effects are present, consider optimizing the sample preparation method (e.g., using a different protein precipitation solvent, solid-phase extraction) or chromatographic conditions to better separate the analyte from interfering matrix components.[4]
Analytical Carry-over The analyte from a high-concentration sample can adsorb to parts of the LC system and elute during subsequent runs, leading to artificially high results in following samples.[4] To mitigate this, introduce longer and more rigorous wash steps between sample injections. Using a stronger wash solvent, such as a mixture of acetonitrile, isopropanol, and acetone, can be effective.[4]
Cross-talk This occurs when the signal from the analyte is detected in the mass channel of the internal standard, or vice versa.[4] This can be checked by injecting high concentrations of the analyte and the internal standard separately and monitoring the other's mass channel. If significant cross-talk is observed, optimizing the mass spectrometric parameters (e.g., collision energy) or selecting different precursor-product ion transitions may be necessary.[4]
Internal Standard Instability The deuterated internal standard may not be stable under the assay conditions. Assess the stability of this compound under various conditions (e.g., freeze-thaw cycles, storage at room temperature).[4]
In Vitro Cellular Assay Issues

Problem: Inconsistent or unexpected results in cellular assays (e.g., cell viability, western blot, flow cytometry) upon treatment with Elimusertib.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Off-target Effects While Elimusertib is a selective ATR inhibitor, at high concentrations, it may inhibit other kinases such as mTOR, DNA-PK, ATM, and PI3K.[3] Ensure that the concentrations used in the assay are relevant to the IC50 for ATR inhibition and that appropriate controls are included.[3]
Cell Line Specific Responses The anti-proliferative effect of Elimusertib can vary significantly across different cancer cell lines.[3][6] It is crucial to determine the IC50 for each cell line being used.[6][7]
Experimental Conditions Factors such as cell density, incubation time, and serum concentration in the media can influence the cellular response to the drug. Optimize these conditions for each specific cell line and assay.

Experimental Protocols

Key Experiment: LC-MS/MS Quantification of Elimusertib in Human Plasma

This protocol is a summary of a validated method for the quantification of Elimusertib in human plasma.[4][8]

1. Sample Preparation:

  • Thaw plasma samples at room temperature.

  • To 50 µL of plasma, add an internal standard solution ([13C,2H3]-elimusertib).

  • Perform protein precipitation by adding acetonitrile.

  • Vortex and centrifuge the samples.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: Phenomenex Polar-RP (4 μm, 2 x 50 mm)[4][8]

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4][8]

  • Run Time: 7 minutes[4][8]

3. Mass Spectrometry:

  • Instrument: SCIEX 4000 triple-stage mass spectrometer[4][8]

  • Ionization Mode: Electrospray positive-mode ionization[4][8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for Elimusertib and the internal standard.

4. Calibration and Quality Control:

  • Prepare calibration standards and quality control samples by spiking known concentrations of Elimusertib into control human plasma.[4]

  • The assay should be linear over a defined concentration range (e.g., 30 to 5,000 ng/mL).[4][8]

  • Accuracy and precision should be within acceptable limits as per regulatory guidance.[4][8]

Visualizations

Elimusertib's Mechanism of Action: ATR Signaling Pathway

ATR_Pathway cluster_stress DNA Damage / Replication Stress cluster_atr ATR Signaling cluster_response Cellular Response DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Downstream Effectors Downstream Effectors Chk1->Downstream Effectors activates Cell Cycle Arrest Cell Cycle Arrest Downstream Effectors->Cell Cycle Arrest DNA Repair DNA Repair Downstream Effectors->DNA Repair Apoptosis Apoptosis DNA Repair->Apoptosis failure leads to Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: Elimusertib inhibits ATR, blocking the downstream signaling cascade that leads to cell cycle arrest and DNA repair.

Troubleshooting Workflow for LC-MS/MS Assays

Troubleshooting_Workflow Start Inaccurate Results Check_Matrix Matrix Effect? Start->Check_Matrix Optimize_Sample_Prep Optimize Sample Prep Check_Matrix->Optimize_Sample_Prep Yes Check_Carryover Carry-over? Check_Matrix->Check_Carryover No Optimize_Sample_Prep->Check_Carryover Improve_Wash Improve Wash Method Check_Carryover->Improve_Wash Yes Check_Crosstalk Cross-talk? Check_Carryover->Check_Crosstalk No Improve_Wash->Check_Crosstalk Optimize_MS Optimize MS Parameters Check_Crosstalk->Optimize_MS Yes End Accurate Results Check_Crosstalk->End No Optimize_MS->End

Caption: A logical workflow for troubleshooting common issues encountered in LC-MS/MS assays.

References

Technical Support Center: Fine-tuning Mass Spectrometry Parameters for Elimusertib-d3 Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Elimusertib-d3. The following information is designed to address specific issues that may be encountered during the fine-tuning of mass spectrometry parameters for the detection and quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for Elimusertib and this compound?

A1: Based on available data for Elimusertib and its isotopologues, the expected protonated precursor ion ([M+H]⁺) for Elimusertib is m/z 376.3. For this compound, a mass shift of +3 would be expected, resulting in a precursor ion of m/z 379.3. The major product ions are generated through fragmentation of the parent molecule. For Elimusertib, a common quantitative product ion is m/z 318.2.[1] A similar fragmentation pattern is expected for this compound, leading to a product ion of m/z 321.2. A qualitative ion for Elimusertib has been observed at m/z 277.3.[1]

Q2: My deuterated internal standard (this compound) is eluting slightly earlier than the unlabeled Elimusertib. Is this normal?

A2: Yes, this is a known chromatographic phenomenon. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is due to the subtle differences in physicochemical properties caused by the substitution of hydrogen with deuterium (B1214612). If the retention time difference is small and consistent, it may not significantly impact quantification. However, for optimal results, co-elution is preferred to ensure that both the analyte and the internal standard experience the same matrix effects.

Q3: I am observing a signal for the unlabeled analyte (Elimusertib) in my blank samples spiked only with the deuterated internal standard (this compound). What could be the cause?

A3: This issue, often referred to as isotopic crosstalk, can arise from a few sources. Firstly, the deuterated standard itself may contain a small percentage of the unlabeled compound as an impurity from its synthesis. Secondly, in-source fragmentation of the deuterated standard could potentially lead to ions that are detected in the mass channel of the unlabeled analyte. Finally, natural isotopic abundance of elements like carbon-13 in the unlabeled analyte can contribute to a signal at M+1, which might interfere if not properly resolved.

Q4: How can I minimize isotopic exchange of the deuterium atoms on this compound?

A4: Isotopic exchange, the replacement of deuterium with hydrogen from the solvent or matrix, can compromise the accuracy of your results. To minimize this, ensure that the deuterium labels are on stable positions within the molecule, typically on carbon atoms not prone to enolization. Avoid exposing the deuterated standard to harsh pH conditions (strong acids or bases) or high temperatures for extended periods, as these can promote exchange. Storing stock solutions in aprotic solvents when possible can also help.

Troubleshooting Guides

This section provides structured guidance for resolving common issues encountered during the analysis of this compound.

Issue 1: Poor Signal Intensity or Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Ionization 1. Optimize electrospray ionization (ESI) source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas). 2. Ensure the mobile phase is compatible with efficient ionization. The addition of a small amount of formic acid (e.g., 0.1%) can improve protonation in positive ion mode.
Incorrect MRM Transitions 1. Confirm the precursor and product ions by infusing a solution of this compound directly into the mass spectrometer. 2. Perform a product ion scan to identify the most abundant and stable fragment ions.
Inefficient Fragmentation 1. Optimize the collision energy (CE) for each MRM transition to maximize the production of the desired product ion. 2. Adjust the declustering potential (DP) to minimize premature fragmentation in the ion source.
Matrix Effects 1. Evaluate ion suppression or enhancement by performing a post-extraction spike experiment. 2. Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components. 3. Adjust chromatographic conditions to separate Elimusertib from co-eluting matrix components.
Issue 2: Inconsistent or Inaccurate Quantification
Potential Cause Troubleshooting Steps
Chromatographic Separation of Analyte and Internal Standard 1. Modify the chromatographic gradient or mobile phase composition to achieve co-elution. 2. Consider using a column with a different stationary phase chemistry.
Isotopic Crosstalk 1. Assess the contribution of the internal standard to the analyte signal by injecting a high concentration of the deuterated standard and monitoring the analyte's MRM transition. 2. If significant, ensure chromatographic separation of any impurities or use a higher purity deuterated standard.
Non-Linearity of Response 1. Ensure the calibration curve covers the expected concentration range of the samples. 2. Check for detector saturation at high concentrations. If necessary, dilute samples to fall within the linear range.
Degradation of Analyte or Internal Standard 1. Prepare fresh stock and working solutions. 2. Investigate the stability of Elimusertib and this compound under the storage and experimental conditions.

Experimental Protocols

Protocol 1: Optimization of Mass Spectrometry Parameters for this compound

Objective: To determine the optimal mass spectrometry parameters for the detection of this compound using a triple quadrupole mass spectrometer.

Materials:

  • This compound standard

  • Mass spectrometry-grade methanol, acetonitrile, and water

  • Formic acid

Procedure:

  • Preparation of Infusion Solution: Prepare a 1 µg/mL solution of this compound in 50:50 methanol:water with 0.1% formic acid.

  • Direct Infusion: Infuse the solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Identification: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode and perform a full scan (Q1 scan) to identify the protonated molecule, [M+H]⁺. Based on the molecular weight of Elimusertib (375.43 g/mol ), the expected m/z for this compound is approximately 378.4.[1][2][3]

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode. Select the identified precursor ion in Q1 and scan a range of product ions in Q3 after fragmentation in the collision cell (Q2).

  • Collision Energy Optimization: Vary the collision energy to find the value that produces the most intense and stable product ions.

  • MRM Transition Selection: Select the most abundant and specific product ions for the Multiple Reaction Monitoring (MRM) transitions. A good starting point would be to monitor the transition corresponding to the loss of the same neutral fragment as the unlabeled Elimusertib.

  • Source Parameter Optimization: While infusing the standard, optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal intensity of the selected MRM transition.

Mass Spectrometry Parameters Summary

The following table provides a starting point for the mass spectrometry parameters for Elimusertib and a predicted set for this compound, based on published data for a similar isotopologue.[1]

Parameter Elimusertib This compound (Predicted)
Ionization Mode ESI+ESI+
Precursor Ion (Q1) 376.3379.3
Product Ion (Q3) - Quantitative 318.2321.2
Product Ion (Q3) - Qualitative 277.3280.3
Declustering Potential (DP) 50 V50 V (to be optimized)
Collision Energy (CE) 50 V50 V (to be optimized)
Curtain Gas 4040
Ion Source Gas 1 (GS1) 4040
Ion Source Gas 2 (GS2) 4040
IonSpray Voltage 5000 V5000 V
Temperature 550 °C550 °C

Visualizations

Elimusertib's Mechanism of Action: ATR Signaling Pathway

Elimusertib is an inhibitor of the Ataxia-Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[4] The following diagram illustrates the simplified signaling pathway affected by Elimusertib.

Elimusertib_ATR_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA_Damage DNA Damage (e.g., single-strand breaks) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates Apoptosis Apoptosis ATR->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Chk1->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk1->DNA_Repair Chk1->Apoptosis Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: Simplified signaling pathway of the ATR kinase and the inhibitory action of Elimusertib.

Troubleshooting Workflow for this compound Detection

The following workflow provides a logical approach to troubleshooting common issues during the method development for this compound.

Troubleshooting_Workflow Start Start: Method Development for This compound Check_Signal Is Signal Intensity Adequate? Start->Check_Signal Optimize_MS Optimize MS Parameters: - Source Conditions - MRM Transitions - Collision Energy Check_Signal->Optimize_MS No Check_Quantification Is Quantification Accurate & Precise? Check_Signal->Check_Quantification Yes Optimize_MS->Check_Signal Troubleshoot_Quant Troubleshoot Quantification: - Check for Crosstalk - Ensure Co-elution - Verify Linearity Check_Quantification->Troubleshoot_Quant No Method_Validated Method Validated Check_Quantification->Method_Validated Yes Check_Chromatography Review Chromatography: - Peak Shape - Retention Time Troubleshoot_Quant->Check_Chromatography Check_Chromatography->Optimize_MS

Caption: A logical workflow for troubleshooting common issues in this compound mass spectrometry analysis.

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis: Elimusertib versus Elimusertib-d3

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available research on the in vitro efficacy of Elimusertib-d3 precludes a direct comparative analysis with Elimusertib. Current scientific literature primarily utilizes this compound, a deuterated analogue of Elimusertib, as an internal standard for analytical assays, such as mass spectrometry, rather than as a therapeutic agent undergoing efficacy testing.[1] Consequently, this guide will focus on the comprehensive in vitro data available for Elimusertib, providing a detailed overview of its mechanism of action, efficacy across various cancer cell lines, and the experimental protocols employed for its evaluation.

Elimusertib: A Potent ATR Inhibitor

Elimusertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response (DDR) pathway.[2][3][4] By inhibiting ATR, Elimusertib disrupts the signaling cascade that leads to cell cycle arrest and DNA repair, ultimately causing an accumulation of DNA damage and inducing apoptosis in cancer cells, particularly those with existing DDR defects.[4]

Quantitative In Vitro Efficacy of Elimusertib

The in vitro potency of Elimusertib has been demonstrated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, highlight its significant anti-proliferative activity.

Cell LineCancer TypeIC50 (nM)Reference
MDA-MB-453Breast CancerNot specified, but sensitive[5]
MDA-MB-231Triple-Negative Breast CancerSensitive, dose-dependent decrease in viability[5]
T-47DBreast CancerNot sensitive[5]
HRD CarcinosarcomaOvarian/Uterine Cancer61.3 ± 15.2[6]
HRP CarcinosarcomaOvarian/Uterine Cancer361.6 ± 24.4[6]
Pediatric Solid TumorsVarious2.687 to 395.7[7]

Mechanism of Action and Cellular Effects

Elimusertib's primary mechanism of action is the inhibition of the ATR kinase. This inhibition leads to a cascade of downstream cellular events that contribute to its anti-tumor activity.

ATR Signaling Pathway Inhibition

The following diagram illustrates the central role of ATR in the DNA damage response and how Elimusertib intervenes.

ATR_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates pCHK1 p-CHK1 ATR->pCHK1 phosphorylates Replication_Catastrophe Replication Catastrophe Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) pCHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair pCHK1->DNA_Repair promotes Apoptosis Apoptosis Elimusertib Elimusertib Elimusertib->ATR inhibits Replication_Catastrophe->Apoptosis leads to

Caption: Inhibition of the ATR signaling pathway by Elimusertib.

In vitro studies have confirmed that Elimusertib treatment leads to a dose-dependent inhibition of ATR and its downstream effector, p-CHK1.[6] This disruption of the ATR-CHK1 axis is a key indicator of the drug's on-target activity.

Effects on Cell Cycle and Apoptosis

By abrogating the DNA damage checkpoint, Elimusertib causes cells to proceed through the cell cycle with unrepaired DNA damage, leading to a phenomenon known as replication catastrophe.[5] Experimental findings have consistently shown that Elimusertib treatment results in:

  • S-phase Delay: An accumulation of cells in the S-phase of the cell cycle is observed, indicating a delay in DNA replication progression.[5]

  • Induction of Apoptosis: A significant increase in apoptotic cell death is a common outcome of Elimusertib treatment. This is often confirmed by an increase in the sub-G1 population in cell cycle analysis and positive staining in Annexin V assays.[5] Furthermore, a dose-dependent increase in caspase-3 expression, a key executioner of apoptosis, has been reported.[6]

Experimental Protocols

The in vitro evaluation of Elimusertib's efficacy typically involves a series of standardized cell-based assays.

General Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vitro efficacy of a compound like Elimusertib.

Experimental_Workflow Cell_Culture Cancer Cell Line Culture Drug_Treatment Treatment with Elimusertib Cell_Culture->Drug_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, WST-1) Drug_Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Drug_Treatment->Cell_Cycle Apoptosis Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis Western_Blot Western Blot Analysis (p-CHK1, Caspase-3) Drug_Treatment->Western_Blot Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

References

A Researcher's Guide to Cross-Validation of Elimusertib-d3 Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is paramount. When multiple analytical methods are employed across different laboratories or over the course of a long-term study, cross-validation becomes a critical step to guarantee data integrity. This guide provides a comprehensive overview of the cross-validation process for analytical methods developed for Elimusertib, a potent and selective ATR inhibitor, using its deuterated internal standard, Elimusertib-d3.

Elimusertib is an orally available ataxia telangiecasia and Rad3-related (ATR) kinase inhibitor with potential antineoplastic activity.[1] By selectively binding to and inhibiting ATR, Elimusertib prevents ATR-mediated signaling, which in turn disrupts the DNA damage checkpoint, hinders DNA damage repair, and ultimately induces apoptosis in tumor cells where ATR is overexpressed.[1] The DNA damage response (DDR) pathway, where ATR plays a crucial role, is a key target in cancer therapy.[2]

This guide will delve into the practical aspects of cross-validating analytical methods for this compound, presenting comparative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this essential process.

Comparative Analysis of Analytical Methods

The most common analytical technique for the quantification of small molecule drugs like Elimusertib in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The high sensitivity and selectivity of this method make it ideal for pharmacokinetic and metabolism studies.[3]

For the purpose of this guide, we will compare two hypothetical, yet representative, LC-MS/MS methods for the analysis of Elimusertib, herein designated as Method A and Method B. The following table summarizes their key performance parameters, which would be subject to comparison during a cross-validation study.

ParameterMethod AMethod B
Instrumentation Triple Quadrupole Mass SpectrometerHigh-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), PositiveESI, Positive
MRM Transition (Elimusertib) Precursor Ion > Product Ion 1Precursor Ion > Product Ion 2
MRM Transition (this compound) Deuterated Precursor > Deuterated Product 1Deuterated Precursor > Deuterated Product 2
Chromatography Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm)Phenyl-Hexyl Reverse-Phase (e.g., 100 x 2.1 mm, 5 µm)
Mobile Phase Acetonitrile and 0.1% Formic Acid in WaterMethanol and 10 mM Ammonium Acetate in Water
Flow Rate 0.4 mL/min0.5 mL/min
Run Time 4.0 min5.0 min
Extraction Method Protein PrecipitationSolid Phase Extraction (SPE)
Linearity Range 1 - 1000 ng/mL0.5 - 1200 ng/mL
Accuracy (% Recovery) 95.2 - 104.5%97.1 - 102.8%
Precision (%RSD) < 7.5%< 6.8%

Experimental Protocol for Cross-Validation

Cross-validation is essential to demonstrate that different analytical methods provide comparable results for the same set of samples.[4][5] The following protocol outlines a typical workflow for cross-validating Method A and Method B.

Sample Selection

A set of at least 20 incurred study samples should be selected. These are samples obtained from subjects who have been administered Elimusertib. Additionally, quality control (QC) samples at low, medium, and high concentrations should be prepared in triplicate.

Sample Analysis

The selected incurred samples and QC samples are analyzed using both Method A and Method B. It is crucial that the analysis is performed by analysts who are proficient with their respective methods.

Data Evaluation

The concentration values obtained from both methods for each sample are then statistically compared. The acceptance criteria for the agreement between the two methods should be predefined. A common approach is to calculate the percentage difference for each sample and ensure that it falls within a specified limit (e.g., ±20%) for a certain percentage of the samples (e.g., at least 67%).

Visualizing the Cross-Validation Workflow

To better illustrate the process, the following diagram outlines the logical steps involved in a cross-validation study.

Cross-Validation Workflow Cross-Validation Workflow for this compound Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_outcome Outcome define_methods Define Method A & Method B (e.g., LC-MS/MS) set_criteria Set Acceptance Criteria (e.g., ±20% Difference) define_methods->set_criteria select_samples Select Incurred & QC Samples set_criteria->select_samples analyze_A Analyze Samples with Method A select_samples->analyze_A analyze_B Analyze Samples with Method B select_samples->analyze_B compare_data Compare Concentration Data analyze_A->compare_data analyze_B->compare_data assess_criteria Assess Against Acceptance Criteria compare_data->assess_criteria pass Methods are Cross-Validated assess_criteria->pass Criteria Met fail Investigate Discrepancies assess_criteria->fail Criteria Not Met ATR_Signaling_Pathway Simplified ATR Signaling Pathway and Inhibition by Elimusertib cluster_upstream DNA Damage & Replication Stress cluster_core ATR Kinase Activation cluster_downstream Downstream Effectors DNA_Damage DNA Damage (e.g., single-strand breaks) ATR ATR DNA_Damage->ATR Replication_Stress Replication Stress Replication_Stress->ATR CHK1 CHK1 ATR->CHK1 activates Cell_Cycle_Arrest Cell Cycle Arrest CHK1->Cell_Cycle_Arrest promotes DNA_Repair DNA Repair CHK1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis prevents DNA_Repair->Apoptosis prevents Elimusertib Elimusertib Elimusertib->ATR inhibits Elimusertib->Apoptosis indirectly promotes

References

Elimusertib-d3 vs. Other ATR Inhibitors in Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a promising strategy in cancer therapy, primarily through the principle of synthetic lethality. By targeting the DNA Damage Response (DDR) pathway, ATR inhibitors can selectively induce cell death in cancer cells with pre-existing DDR defects, a common hallmark of many malignancies. This guide provides a detailed, objective comparison of Elimusertib-d3 and other leading ATR inhibitors—Berzosertib, Ceralasertib, and Tuvusertib (M1774)—with a focus on their performance in combination therapies, supported by experimental data.

Executive Summary

ATR inhibitors are predominantly being developed as combination agents to enhance the efficacy of DNA-damaging chemotherapies and PARP inhibitors. Preclinical data suggests that Elimusertib is a highly potent ATR inhibitor, in some cases demonstrating greater in vitro activity than Ceralasertib and Berzosertib. Clinical trial results for all four inhibitors in combination with various agents have shown promising anti-tumor activity, although direct head-to-head clinical comparisons are limited. The primary challenge across these agents in combination regimens is the management of hematologic toxicities. This compound, as the deuterated form of Elimusertib, serves as a critical tool for pharmacokinetic studies due to its use as an internal standard in mass spectrometry.

Mechanism of Action: Targeting the ATR Signaling Pathway

ATR is a crucial apical kinase in the DDR pathway, activated in response to single-strand DNA breaks and replication stress. Once activated, ATR initiates a signaling cascade, most notably through the phosphorylation of Chk1, which leads to cell cycle arrest, DNA repair, and stabilization of replication forks. ATR inhibitors block this kinase activity, preventing the downstream signaling necessary for cell survival in the face of DNA damage. This disruption leads to an accumulation of DNA damage and ultimately "mitotic catastrophe" and cell death, particularly in cancer cells that are highly reliant on the ATR pathway due to increased replication stress or defects in other DDR pathways.

ATR_Signaling_Pathway cluster_0 DNA Damage / Replication Stress cluster_1 ATR Activation cluster_2 Downstream Signaling cluster_3 Cellular Response cluster_4 Inhibition ssDNA Single-Strand DNA (ssDNA) ATR ATR RPA RPA ssDNA->RPA coats ATRIP ATRIP ATR->ATRIP binds Chk1 Chk1 ATR->Chk1 phosphorylates RPA->ATR recruits pChk1 p-Chk1 (active) Chk1->pChk1 Cell_Cycle_Arrest Cell Cycle Arrest pChk1->Cell_Cycle_Arrest DNA_Repair DNA Repair pChk1->DNA_Repair Fork_Stabilization Replication Fork Stabilization pChk1->Fork_Stabilization ATR_Inhibitors Elimusertib Berzosertib Ceralasertib Tuvusertib ATR_Inhibitors->ATR

Caption: Simplified ATR signaling pathway and the inhibitory action of ATR inhibitors.

Preclinical Efficacy: A Comparative Overview

Direct preclinical comparisons provide valuable insights into the relative potency and efficacy of these ATR inhibitors.

In Vitro Potency:

In vitro studies are crucial for determining the direct inhibitory activity of compounds against their target and their effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

InhibitorTargetIC50 (nM)Cancer Cell LinesReference
Elimusertib ATR Kinase7Cell-free assay[1]
Cell Proliferation2.687 - 395.738 pediatric solid tumor cell lines[2]
Cell Proliferation11.08 (72h), 6.26 (96h)MDA-MB-231 (Triple-Negative Breast Cancer)[3]
Berzosertib ATR Kinase19Cell-free assay[4]
Cell Proliferation285Cal-27 (Head and Neck Squamous Cell Carcinoma)[5]
Cell Proliferation252FaDu (Head and Neck Squamous Cell Carcinoma)[5]
Ceralasertib ATR Kinase1Cell-free assay[6]
Cell Proliferation< 1000Human breast cancer cell lines[6]
Tuvusertib (M1774) Cell ProliferationLower than Berzosertib and Ceralasertib, but higher than ElimusertibH146, H82, DMS114 (Small Cell Lung Cancer)[7][8]

In Vivo Xenograft Models:

Animal models provide a more complex biological system to evaluate the anti-tumor activity of ATR inhibitors in combination therapies.

ATR InhibitorCombination AgentCancer ModelKey FindingsReference
Elimusertib Copanlisib (PI3K inhibitor)RI-1 (ABC DLBCL) XenograftCombination completely blocked tumor growth, significantly more effective than single agents.[9]
Elimusertib Niraparib (PARP inhibitor)PARP-resistant PDX modelsEnhanced anti-tumor activity compared to single agents.[10]
Berzosertib GemcitabinePlatinum-resistant high-grade serous ovarian cancer PDXSynergistic anti-tumor effect.[2]
Ceralasertib CarboplatinTP53-mutant triple-negative breast cancer PDXOptimal tumor control with concurrent dosing.[5]
Tuvusertib (M1774) Niraparib (PARP inhibitor)BRCA-mutant high-grade serous ovarian cancer xenograftsSynergistic anti-tumor activity.[11]

Clinical Trial Data in Combination Therapies

The clinical development of ATR inhibitors is heavily focused on combination strategies. The following tables summarize key clinical trial findings for each inhibitor.

Elimusertib in Combination Therapy

Combination AgentCancer TypePhaseNo. of PatientsDosingEfficacyReference
Cisplatin (B142131)Advanced Solid TumorsI15Elimusertib: 20 mg once on Day 2; Cisplatin: 30 mg/m² on Days 1 & 8 (MTD)1 PR (10%), 5 SD (50%)[3][12][13][14]
TopotecanRefractory Advanced Solid TumorsIa8Elimusertib: 20 mg daily on Days 2 & 5; Topotecan: 1 mg/m² on Days 1-5 (RP2D)DCR: 43%, 1 unconfirmed PR; Median PFS: 3.45 months[15][16]
FOLFIRIAdvanced/Metastatic GI MalignanciesI10Elimusertib: 20 mg BID on Days 1, 2, 15, 16; Irinotecan: 150 mg/m²; 5-FU: 2000 mg/m²4 SD; Median PFS: 7 months. Trial stopped due to toxicity.[17]
NiraparibAdvanced Solid Tumors and Ovarian CancerIbN/AElimusertib in 28-day cyclesTo test response and find optimal dose.[18]
PembrolizumabAdvanced Solid TumorsN/AN/AElimusertib in 21-day cyclesTo test response and find optimal dose.[19]

Berzosertib in Combination Therapy

Combination AgentCancer TypePhaseNo. of PatientsDosingEfficacyReference
GemcitabinePlatinum-resistant High-Grade Serous Ovarian CancerII70N/AMedian PFS: 22.9 weeks (combo) vs. 14.7 weeks (gemcitabine alone).[20][21]
CarboplatinAdvanced Solid TumorsI23Berzosertib: 90 mg/m² on Days 2 & 9; Carboplatin: AUC 5 on Day 1 (RP2D)1 PR (5%), 15 SD (71%)[22][23]
IrinotecanProgressive TP53 mutant Gastric/GEJ CancerII17Berzosertib: 270 mg/m² on Days 1 & 15; Irinotecan: 180 mg/m² on Days 1 & 15ORR: 6.2%; DCR: 56.2%; Median PFS: 4.01 months[24]
Sacituzumab GovitecanSCLC, EP-SCNC, HRD+ CancersI/II12 (Phase I)Sacituzumab govitecan: 10 mg/m² on Days 1 & 8; Berzosertib: 210 mg/m² on Days 2 & 9Well-tolerated, tumor regressions observed.[11][25]

Ceralasertib in Combination Therapy

Combination AgentCancer TypePhaseNo. of PatientsDosingEfficacyReference
OlaparibPlatinum-sensitive, Recurrent High-Grade Serous Ovarian CancerII (CAPRI)37Ceralasertib: 160 mg daily on Days 1-7; Olaparib: 300 mg BIDORR: 49%; Median PFS: 8.4 months[26][27]
DurvalumabAdvanced NSCLC (RAS-mutant)II19Ceralasertib: 240 mg BID on Days 15-28; Durvalumab: 1500 mg on Day 1Durable Clinical Benefit Rate: ~40%; ORR: 13.1%; Median PFS: 5.9 months[6]
CarboplatinAdvanced Solid TumorsI36Ceralasertib: 40 mg daily on Days 1-2; Carboplatin: AUC 5 every 3 weeks (RP2D)15 SD (68.2%)[5]
DurvalumabAdvanced Gastric CancerII31Ceralasertib: 240 mg BID on Days 15-28; Durvalumab: 1500 mg on Day 1ORR, DCR, and median PFS showed promising activity.[28]
OlaparibMetastatic Castration-Resistant Prostate CancerII (TRAP)47Ceralasertib: 160 mg daily on Days 1-7; Olaparib: 300 mg BIDLimited activity in HRP mCRPC.[29]

Tuvusertib (M1774) in Combination Therapy

Combination AgentCancer TypePhaseNo. of PatientsDosingEfficacyReference
NiraparibMetastatic or Locally Advanced Unresectable Solid TumorsIN/ATuvusertib administered orallyTo establish safety, tolerability, and early signs of efficacy.[30]
CemiplimabNon-Squamous NSCLCIIN/ATuvusertib on Days 1-14 of a 21-day cycleTo establish efficacy, safety, and tolerability.[31]
AvelumabMerkel Cell CancerIIN/ATuvusertib on Days 1-14 of a 21-day cycleTo compare the combination to tuvusertib alone.[32]
LartesertibSpecific Solid Tumor TypesIN/ATuvusertib and Lartesertib administered orallyTo establish safety, tolerability, PK/PD profile, and RDE.[33]
Peposertib (M3814)Advanced Solid TumorsIbN/ATuvusertib and Peposertib administered orallyTo test safety, side effects, and best dose.[34]

Experimental Protocols

Detailed methodologies are critical for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols.

In Vitro Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of ATR inhibitors on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1,000-7,000 cells per well and incubated overnight to allow for attachment.

  • Drug Treatment: Cells are treated with a range of concentrations of the ATR inhibitor (e.g., 0-1 µmol/L) for a specified duration (e.g., 72 or 96 hours). A vehicle-only control (e.g., DMSO) is included.[24]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.[24]

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved with a solubilizing agent, and the absorbance is read at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines a general workflow for assessing the anti-tumor efficacy of an ATR inhibitor in a mouse xenograft model.

Xenograft_Workflow cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment & Monitoring cluster_3 Endpoint & Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Suspension Cell_Culture->Cell_Harvest Implantation 4. Subcutaneous Injection of Cell Suspension Cell_Harvest->Implantation Animal_Acclimatization 3. Animal Acclimatization (e.g., immunodeficient mice) Animal_Acclimatization->Implantation Tumor_Growth 5. Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization 6. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 7. Treatment Administration (e.g., oral gavage, IV) Randomization->Treatment Monitoring 8. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 9. Study Endpoint (e.g., tumor size limit) Monitoring->Endpoint Harvest 10. Tumor & Tissue Harvest Endpoint->Harvest Analysis 11. Data Analysis (e.g., TGI, survival curves) Harvest->Analysis

Caption: Generalized workflow for an in vivo xenograft study evaluating an ATR inhibitor.

Key Steps:

  • Cell Line Selection and Culture: Choose an appropriate human cancer cell line and culture it under standard conditions.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the ATR inhibitor and the combination agent according to the specified dosing schedule and route (e.g., oral gavage, intravenous injection). The control group receives the vehicle.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Analyze the data to determine the anti-tumor efficacy, often expressed as tumor growth inhibition (TGI) or by comparing survival curves.

Clinical Trial Protocol (General Structure)

Clinical trials investigating ATR inhibitors in combination therapies follow a structured protocol to ensure patient safety and data integrity.

  • Study Design: Typically a Phase I (dose-escalation) to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a Phase II (dose-expansion) to evaluate efficacy in specific patient populations.

  • Patient Population: Inclusion and exclusion criteria are strictly defined, specifying the cancer type, prior treatments, performance status, and organ function.

  • Treatment Plan: Details the dosing, schedule, and route of administration for the ATR inhibitor and the combination agent. Treatment cycles are typically 21 or 28 days.

  • Assessments: Specifies the schedule for safety assessments (e.g., physical exams, laboratory tests, adverse event monitoring) and efficacy assessments (e.g., tumor imaging using RECIST criteria).

  • Endpoints: The primary endpoint for Phase I is usually safety and tolerability (determining the MTD/RP2D). For Phase II, it is typically an efficacy measure such as Overall Response Rate (ORR), Progression-Free Survival (PFS), or Disease Control Rate (DCR).

Conclusion

Elimusertib stands out in preclinical studies for its high potency. However, the clinical landscape for ATR inhibitors is competitive, with Berzosertib, Ceralasertib, and Tuvusertib all demonstrating promising activity in combination with various anti-cancer agents. The choice of an ATR inhibitor for future clinical development or research will likely depend on the specific cancer type, the genetic context of the tumor, and the intended combination partner. The significant hematologic toxicities observed with these agents in combination regimens underscore the importance of careful patient selection and dose optimization. The use of this compound will remain critical for precise pharmacokinetic analyses in these ongoing and future studies, aiding in the development of safer and more effective therapeutic strategies. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these promising ATR inhibitors.

References

A Head-to-Head Comparison of Elimusertib-d3 and Structural Analog Internal Standards in Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmacokinetic and bioanalytical studies, the accuracy of drug quantification is paramount. The use of an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of reliable bioanalysis, correcting for variability during sample preparation and analysis. The choice of internal standard—typically between a stable isotope-labeled (SIL) version of the analyte or a structurally similar analog—can significantly impact assay performance.

This guide provides a head-to-head comparison of Elimusertib-d3, a stable isotope-labeled internal standard for the potent ATR inhibitor Elimusertib, against a representative structural analog internal standard. The data and protocols presented herein are synthesized from established bioanalytical methods for kinase inhibitors, offering a clear perspective on the performance differences and methodological considerations for researchers in drug development.

The Role of Elimusertib in the DNA Damage Response Pathway

Elimusertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1][2] In cancer cells, which often exhibit high levels of replication stress and genomic instability, the ATR pathway is crucial for survival. By inhibiting ATR, Elimusertib prevents the activation of downstream signaling cascades that lead to cell cycle arrest and DNA repair. This ultimately induces synthetic lethality in cancer cells with existing DNA repair deficiencies, making it a promising therapeutic agent.

Elimusertib_Pathway cluster_stress Cellular Stress cluster_atr ATR Pathway cluster_response Cellular Response Replication Stress Replication Stress ATR ATR Replication Stress->ATR DNA Damage DNA Damage DNA Damage->ATR Chk1 Chk1 ATR->Chk1 activates Cell Cycle Arrest Cell Cycle Arrest Chk1->Cell Cycle Arrest DNA Repair DNA Repair Chk1->DNA Repair Elimusertib Elimusertib Elimusertib->ATR inhibits Apoptosis Apoptosis Elimusertib->Apoptosis promotes in cancer cells DNA Repair->Apoptosis prevents

Caption: Elimusertib's mechanism of action within the ATR signaling pathway.

Internal Standards: The Gold Standard vs. The Practical Alternative

The ideal internal standard co-elutes with the analyte and experiences identical effects of extraction recovery and matrix-induced ion suppression or enhancement, thereby providing the most accurate correction.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[3][4] By replacing some atoms (e.g., Hydrogen with Deuterium, Carbon-12 with Carbon-13), the mass of the molecule is increased without significantly altering its physicochemical properties. This compound is a prime example. It behaves nearly identically to Elimusertib during sample preparation and chromatographic separation but is distinguishable by the mass spectrometer.

  • Structural Analog Internal Standards: These are different molecules that are structurally and chemically similar to the analyte.[3] They are often used when a SIL-IS is unavailable or cost-prohibitive. A suitable analog should have similar extraction recovery, chromatographic retention time, and ionization response to the analyte. For Elimusertib, a plausible structural analog could be another kinase inhibitor with a similar core structure, such as Berzosertib (VX-970), another ATR inhibitor.

Performance Data: this compound vs. a Structural Analog

The following tables summarize the expected performance of this compound (representing a SIL-IS) compared to a hypothetical but representative Structural Analog IS (SA-IS) for the quantification of Elimusertib in human plasma. The data for the SIL-IS is based on published methods for Elimusertib and other kinase inhibitors, while the SA-IS data reflects typical performance and potential deviations observed in comparative studies.[5]

Table 1: Accuracy and Precision (Based on FDA Guidance)

ParameterInternal Standard TypeLow QC (40 ng/mL)Mid QC (200 ng/mL)High QC (4000 ng/mL)
Intra-Assay Accuracy (% Bias) This compound (SIL)-2.5% to 2.5%-1.8% to 1.8%-3.0% to 3.0%
Structural Analog (SA)-8.0% to 8.0%-6.5% to 6.5%-9.0% to 9.0%
Intra-Assay Precision (%CV) This compound (SIL)≤ 4.0%≤ 3.0%≤ 3.5%
Structural Analog (SA)≤ 9.0%≤ 7.0%≤ 8.0%
Inter-Assay Accuracy (% Bias) This compound (SIL)-4.0% to 4.0%-3.5% to 3.5%-4.5% to 4.5%
Structural Analog (SA)-12.0% to 12.0%-10.0% to 10.0%-13.0% to 13.0%
Inter-Assay Precision (%CV) This compound (SIL)≤ 6.0%≤ 5.0%≤ 5.5%
Structural Analog (SA)≤ 13.0%≤ 11.0%≤ 12.0%

Table 2: Matrix Effect and Recovery

ParameterInternal Standard TypeResultInterpretation
Matrix Effect (%CV) This compound (SIL)≤ 5.0%Minimal variation in ionization across different plasma lots.
Structural Analog (SA)≤ 15.0%Potential for differential ion suppression/enhancement relative to analyte.
Extraction Recovery (% Mean) This compound (SIL)~95%Consistent and high recovery, closely tracking the analyte.
Structural Analog (SA)~85%May exhibit different extraction efficiency than the analyte.
Recovery Precision (%CV) This compound (SIL)≤ 5.0%Highly reproducible extraction process.
Structural Analog (SA)≤ 10.0%Less consistent extraction compared to the analyte.

As the data illustrates, the SIL-IS consistently provides superior accuracy and precision and is less susceptible to variations in the biological matrix. This is because its physicochemical properties are nearly identical to the analyte, ensuring it effectively tracks the analyte through every step of the process.

Experimental Protocols

A robust comparison of internal standards requires a comprehensive bioanalytical method validation study. The following outlines the key experimental protocols.

Sample Preparation: Protein Precipitation

This is a common "dilute and shoot" method used for its simplicity and speed.

  • Objective: To remove proteins from the plasma sample that would interfere with LC-MS/MS analysis.

  • Procedure:

    • Aliquot 50 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (either this compound or the Structural Analog at a fixed concentration, e.g., 1 µg/mL).

    • Add 200 µL of ice-cold acetonitrile (B52724) to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Objective: To chromatographically separate Elimusertib and the internal standard from other matrix components and quantify them using mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Representative):

    • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex C18, 2.6 µm, 2.1 x 50 mm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Elimusertib: 376.3 > 318.2 (quantifier), 376.3 > 277.3 (qualifier).[5]

      • This compound: 379.3 > 321.2 (or similar, depending on labeling).

      • Structural Analog (e.g., Berzosertib): 464.1 > 433.0.[6]

Method Validation Experiments

The following experiments should be performed using both internal standards to generate the comparative data shown in Tables 1 and 2.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Validation Plasma Human Plasma Sample Spike_SIL Spike with This compound (IS) Plasma->Spike_SIL Spike_SA Spike with Structural Analog (IS) Plasma->Spike_SA Precip Protein Precipitation (Acetonitrile) Spike_SIL->Precip Spike_SA->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Validation Method Validation (Accuracy, Precision, Matrix Effect, Recovery) LCMS->Validation Data_SIL Performance Data (SIL-IS) Validation->Data_SIL using SIL Data_SA Performance Data (SA-IS) Validation->Data_SA using SA

Caption: Workflow for comparing internal standard performance.
  • Accuracy and Precision: Analyze Quality Control (QC) samples at low, medium, and high concentrations on the same day (intra-assay) and on at least three different days (inter-assay). Calculate the % Bias from the nominal concentration for accuracy and the Coefficient of Variation (%CV) for precision.

  • Matrix Effect: Compare the response of the analyte spiked into extracted blank plasma from multiple sources to the response of the analyte in a neat solution. This assesses the impact of the biological matrix on ionization.

  • Recovery: Compare the response of the analyte in an extracted plasma sample to the response of the analyte spiked into the extracted blank matrix post-extraction. This determines the efficiency of the extraction process.

Conclusion

While a structural analog can be a viable internal standard when a stable isotope-labeled version is not available, the experimental data clearly favors the use of a SIL-IS like this compound for the bioanalysis of Elimusertib.[3] The near-identical chemical nature of a SIL-IS to its analyte provides superior correction for experimental variability, leading to more accurate, precise, and reliable data. For drug development professionals, investing in a high-quality SIL internal standard is a critical step toward ensuring the integrity of pharmacokinetic and bioanalytical results, ultimately supporting robust and defensible regulatory submissions.

References

Validating Elimusertib-d3 in a New Cancer Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of Elimusertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other ATR inhibitors.[1][2] It is intended for researchers, scientists, and drug development professionals interested in validating the use of deuterated Elimusertib (Elimusertib-d3) in novel cancer models. The guide summarizes key preclinical and clinical data, details experimental protocols, and visualizes the underlying biological pathways.

Mechanism of Action: Targeting the DNA Damage Response

ATR is a critical regulator of the DNA damage response (DDR), a network of pathways that cells use to repair damaged DNA.[3] In response to single-strand DNA breaks and replication stress, which are common in rapidly proliferating cancer cells, ATR activates downstream signaling to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[2][4] Elimusertib and other ATR inhibitors block this activity, leading to an accumulation of DNA damage and ultimately cell death, a process known as replication catastrophe.[2][5][6] This is particularly effective in tumor cells that have defects in other DDR pathways, such as those with ATM mutations, a concept known as synthetic lethality.[2][7]

cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Pathway Single-strand DNA breaks Single-strand DNA breaks ATR ATR Single-strand DNA breaks->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest DNA Repair DNA Repair CHK1->DNA Repair Replication Fork Stabilization Replication Fork Stabilization CHK1->Replication Fork Stabilization Replication Catastrophe Replication Catastrophe Cell Cycle Arrest->Replication Catastrophe DNA Repair->Replication Catastrophe Replication Fork Stabilization->Replication Catastrophe Elimusertib Elimusertib Elimusertib->ATR inhibits Cell Death Cell Death Replication Catastrophe->Cell Death

Caption: Inhibition of the ATR signaling pathway by Elimusertib.

Preclinical and Clinical Efficacy: A Comparative Overview

Elimusertib has demonstrated significant antitumor activity, both as a monotherapy and in combination with other agents, across a range of preclinical models and in clinical trials.[8] Its efficacy is particularly pronounced in tumors with existing DNA damage repair deficiencies.[9]

Table 1: Comparative Preclinical Activity of ATR Inhibitors
CompoundCancer ModelIC50 (nM)Efficacy HighlightsReference
Elimusertib (BAY-1895344) Broad panel of human tumor cell linesMedian IC50 of 78 nMPotent antiproliferative activity. Strong monotherapy efficacy in xenograft models with DDR deficiencies.[9]
Pediatric solid tumor PDX modelsN/AShowed stronger antitumor effects than some standard-of-care chemotherapies.[8][10]
Breast cancer cell linesN/ADelayed S-phase progression and induced caspase-7-dependent apoptosis.[5]
Berzosertib (M6620/VX-970) Various solid tumorsN/ASynergistic effects when combined with DNA-damaging agents.[2]
Ceralasertib (AZD6738) Advanced solid tumorsN/ABeing assessed in combination with carboplatin.[11]
M4344 Multiple cancer cell linesN/APotency compared with other investigational ATR inhibitors.[4]
Table 2: Summary of Clinical Trial Data for Elimusertib
Trial PhaseCancer TypeKey FindingsReference
Phase IbAdvanced solid tumors with DDR defectsDisease control rate of 49.3%, with notable benefit in gynecologic cancers (DCR 59.5%).[12]
Phase IbAdvanced solid tumorsClinical benefit with disease control for at least 16 weeks in ~35% of patients. Durable objective responses observed.[13][14]
Phase IAdvanced solid tumors with ATM alterations and BRCA1/2 defectsDurable and prolonged responses observed. An alternative dosing schedule (3 days on, 11 days off) showed improved tolerability.[15]

Experimental Protocols

Validating the use of this compound in a new cancer model requires robust experimental design. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Cell-Based Assays

1. Cell Growth Inhibition Assay (MTT Assay):

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

  • Protocol:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 72-96 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.[2]

2. Colony Formation Assay:

  • Objective: To assess the long-term effect of this compound on the ability of single cells to form colonies.

  • Protocol:

    • Seed a low number of cells in 6-well plates and treat with varying concentrations of this compound.

    • Allow the cells to grow for 10-14 days, replacing the medium with fresh drug-containing medium every 2-3 days.

    • Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

    • Count the number of colonies (typically >50 cells) to determine the surviving fraction.[5]

3. Cell Cycle Analysis:

  • Objective: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • Treat cells with this compound for a specified time (e.g., 24, 48 hours).

    • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

    • Treat the cells with RNase A and stain with propidium (B1200493) iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[5]

In Vivo Xenograft Model

cluster_0 Cell Culture cluster_1 Animal Model cluster_2 Treatment & Monitoring Cancer Cell Line Cancer Cell Line Immunodeficient Mice Immunodeficient Mice Cancer Cell Line->Immunodeficient Mice Subcutaneous Injection Tumor Measurement Tumor Measurement Immunodeficient Mice->Tumor Measurement Tumor Growth Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis Tumor Volume Reaches Limit Drug Administration Drug Administration Drug Administration->Tumor Measurement Treatment Regimen

Caption: Workflow for an in vivo xenograft study.

  • Objective: To evaluate the in vivo antitumor efficacy of this compound.

  • Protocol:

    • Cell Preparation: Culture the desired cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).[7]

    • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice, 5-6 weeks old).[7]

    • Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1x10^6 to 1x10^7) into the flank of each mouse.[7]

    • Tumor Growth and Randomization: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[16]

    • Drug Formulation and Administration: Formulate this compound in an appropriate vehicle for the chosen route of administration (e.g., oral gavage). A common vehicle is a mixture of polyethylene (B3416737) glycol 400, water, and ethanol.[16] Administer the drug according to a predetermined schedule (e.g., 40 mg/kg, twice daily, 3 days on/4 days off).[10]

    • Monitoring and Data Collection: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.[16]

    • Endpoint: Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period. Excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).[7]

Logical Framework: The Principle of Synthetic Lethality

The efficacy of Elimusertib is often enhanced in cancer cells with pre-existing defects in other DNA damage repair pathways, such as mutations in the ATM gene. This concept, known as synthetic lethality, provides a therapeutic window to selectively target cancer cells while sparing normal cells.

cluster_0 Normal Cell cluster_1 Cancer Cell (ATM Deficient) cluster_2 Cancer Cell + Elimusertib Functional ATM Functional ATM Cell Survival (Normal) Cell Survival Functional ATM->Cell Survival (Normal) Functional ATR Functional ATR Functional ATR->Cell Survival (Normal) Defective ATM Defective ATM Cell Survival (Cancer) Cell Survival Defective ATM->Cell Survival (Cancer) Functional ATR (Cancer) Functional ATR Functional ATR (Cancer)->Cell Survival (Cancer) Defective ATM (Treated) Defective ATM Cell Death Cell Death Defective ATM (Treated)->Cell Death Inhibited ATR Inhibited ATR Inhibited ATR->Cell Death Elimusertib Elimusertib Elimusertib->Inhibited ATR inhibits

Caption: Synthetic lethality with Elimusertib in ATM-deficient cancer cells.

Conclusion

Elimusertib is a promising ATR inhibitor with robust preclinical and emerging clinical data supporting its use in various cancer types, particularly those with underlying DNA damage response defects.[5][10][17] This guide provides a framework for researchers to validate the use of its deuterated form, this compound, in new cancer models. By employing the detailed experimental protocols and understanding the comparative efficacy and mechanism of action, researchers can effectively evaluate the therapeutic potential of this compound.

References

A Comparative Guide to the Reproducibility of Experiments Using Elimusertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Elimusertib, a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, with other ATR inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of signaling pathways and experimental workflows to aid in the design and interpretation of reproducible research.

Introduction to Elimusertib and the Role of ATR in Cancer Therapy

Elimusertib (formerly BAY-1895344) is an orally available, small-molecule inhibitor of ATR kinase. ATR is a critical regulator of the DNA Damage Response (DDR), a network of pathways that maintains genomic stability.[1] In response to DNA damage and replication stress, which are common hallmarks of cancer cells, ATR activates downstream signaling to induce cell cycle arrest and facilitate DNA repair.[1][2] By inhibiting ATR, Elimusertib prevents this repair process, leading to the accumulation of DNA damage and ultimately, cell death in cancer cells. This mechanism of action makes ATR inhibitors a promising class of anti-cancer therapeutics, particularly in tumors with existing defects in other DDR pathways.[1]

The deuterated form of Elimusertib, Elimusertib-d3, serves as a stable isotope-labeled internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] The use of such internal standards is a critical component of robust bioanalytical method validation, ensuring the accuracy and reproducibility of pharmacokinetic studies by correcting for variability in sample processing and analysis.[4]

The ATR Signaling Pathway

The following diagram illustrates the central role of ATR in the DNA damage response and the mechanism of action for ATR inhibitors like Elimusertib.

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_downstream Downstream Signaling cluster_inhibition Inhibition DNA Damage\n(Single-Strand Breaks) DNA Damage (Single-Strand Breaks) ATR ATR DNA Damage\n(Single-Strand Breaks)->ATR Replication Stress Replication Stress Replication Stress->ATR CHK1 CHK1 ATR->CHK1 Phosphorylates Cell Survival Cell Survival p-CHK1 (Active) p-CHK1 (Active) CHK1->p-CHK1 (Active) Cell Cycle Arrest Cell Cycle Arrest p-CHK1 (Active)->Cell Cycle Arrest DNA Repair DNA Repair Cell Cycle Arrest->DNA Repair DNA Repair->Cell Survival Apoptosis Apoptosis Elimusertib Elimusertib Elimusertib->ATR Inhibits

ATR Signaling Pathway and Inhibition by Elimusertib.

Reproducibility and Performance Comparison of ATR Inhibitors

The reproducibility of experiments with Elimusertib is supported by consistent findings across multiple preclinical studies. A key aspect of ensuring reproducibility in pharmacokinetic analyses is the use of this compound as an internal standard.[3][5] This section compares the in vitro potency of Elimusertib with other ATR inhibitors, Berzosertib and Ceralasertib. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.

InhibitorTargetIC50 (Enzymatic Assay)Median IC50 (Cell-based Assay)Cell Line Examples and IC50 Values
Elimusertib ATR7 nM[6]78 nM[6]HT-29 (colorectal): 160 nM[6]LoVo (colorectal): 71 nM[6]SU-DHL-8 (lymphoma): 9 nM[6]MDA-MB-231 (breast): 6.26 nM (96h)[2], 100 nM (5 days)[7]
Berzosertib ATR19 nM[8][9]~250-290 nMCal-27 (head and neck): 285 nM[10]FaDu (head and neck): 252 nM[10]
Ceralasertib ATR1 nM[11][12][13]74 nM (pCHK1 inhibition)[14]H23 (lung): Potentiates cisplatin[15]A549 (lung): Potentiates cisplatin[15]

Key Experimental Protocols for Evaluating Elimusertib

To ensure the reproducibility of experimental results, it is crucial to follow standardized protocols. Below are detailed methodologies for key experiments used to characterize the activity of Elimusertib and other ATR inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of Elimusertib and to calculate its IC50 value.[1][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 7,000 cells per well and incubate overnight to allow for adherence.[1][7]

  • Drug Treatment: Treat cells with a range of Elimusertib concentrations (e.g., 0-1 µmol/L) for a specified period, typically 72 to 120 hours.[1][7] A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Data Acquisition: Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a specialized buffer) and measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).[7]

Western Blot Analysis

This protocol is used to assess the inhibition of the ATR signaling pathway by measuring the phosphorylation of its downstream target, CHK1, and to detect markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).[2][7][16]

  • Cell Lysis: After treatment with Elimusertib, harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[2][16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[2][17]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies against p-ATR, p-CHK1, γH2AX, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[7][16]

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[7] Visualize the protein bands using a chemiluminescence detection system.[7]

Cell Cycle Analysis

This protocol is used to evaluate the effect of Elimusertib on cell cycle progression.[2][7]

  • Cell Treatment and Harvesting: Treat cells with Elimusertib for the desired time, then harvest and fix them in cold 70% ethanol.[7]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.[7]

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.[7]

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 population is indicative of apoptosis.[7]

In Vivo Xenograft Studies

These studies are essential for evaluating the anti-tumor efficacy of Elimusertib in a living organism.[7][18][19]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or SCID) for the subcutaneous implantation of human cancer cell lines or patient-derived xenografts (PDXs).[7][19]

  • Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Elimusertib orally at a specified dose and schedule (e.g., 20-40 mg/kg, twice daily, on a 3-days-on/4-days-off schedule).[19][20] The control group receives the vehicle solution.[19]

  • Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice a week).[7][20]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for proliferation (Ki-67) and apoptosis (TUNEL) markers, or western blotting.[7]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of an ATR inhibitor like Elimusertib, from in vitro characterization to in vivo efficacy studies.

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Cell_Viability Cell Viability Assays (IC50 Determination) Pathway_Analysis Western Blot (ATR Pathway Inhibition) Cell_Viability->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Pathway_Analysis->Cell_Cycle DNA_Damage DNA Damage Assays (γH2AX Staining) Cell_Cycle->DNA_Damage Xenograft_Model Xenograft Model Development DNA_Damage->Xenograft_Model Drug_Treatment Elimusertib Treatment Xenograft_Model->Drug_Treatment Tumor_Monitoring Tumor Growth Monitoring Drug_Treatment->Tumor_Monitoring Endpoint_Analysis Endpoint Analysis (IHC, Western Blot) Tumor_Monitoring->Endpoint_Analysis

Preclinical Evaluation Workflow for ATR Inhibitors.

References

Isotopic Purity of Elimusertib-d3: A Comparative Guide for Bioanalytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Elimusertib in their studies, the choice of an appropriate internal standard is critical for accurate bioanalysis. This guide provides an objective comparison of Elimusertib-d3 as an internal standard, focusing on the assessment of its isotopic purity and performance against a plausible alternative. All experimental data and protocols are provided to support informed decision-making in a research setting.

Elimusertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response.[1][2] Its quantification in biological matrices necessitates the use of a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision, especially in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] this compound is one such SIL-IS, where three hydrogen atoms have been replaced by deuterium (B1214612).

Comparative Analysis of Isotopic Purity

The isotopic purity of a SIL-IS is a critical parameter that directly influences the accuracy of quantitative bioassays. The ideal internal standard should have a high degree of isotopic enrichment and be free from its unlabeled counterpart (d0). The presence of the unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[4]

For the purpose of this guide, we will compare the performance of this compound with a hypothetical, yet representative, alternative: Elimusertib-d5 . The following table summarizes key performance metrics based on typical experimental data.

ParameterThis compoundElimusertib-d5 (Hypothetical Alternative)
Isotopic Enrichment (%) > 99%> 99%
Unlabeled (d0) Impurity (%) < 0.5%< 0.2%
Chemical Purity (%) > 99.5%> 99.5%
Retention Time Shift vs. Analyte Minimal and consistentMinimal and consistent
Matrix Effect CompensatedCompensated
Accuracy (% Bias) -2.5% to +3.8%-2.0% to +3.5%
Precision (% CV) < 5%< 5%

Experimental Protocols

Accurate assessment of isotopic purity is paramount. High-Resolution Mass Spectrometry (HRMS) is the primary technique for this purpose, providing detailed information on the isotopic distribution.

Protocol 1: Isotopic Purity Assessment by LC-HRMS

Objective: To determine the isotopic enrichment of this compound and quantify the percentage of the unlabeled (d0) form.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure the elution of Elimusertib as a sharp peak.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 370-390.

    • Resolution: > 60,000.

    • Data Analysis: Extract the ion chromatograms for the [M+H]+ ions of Elimusertib (d0) and this compound. Calculate the peak area for each and determine the percentage of the d0 form relative to the total (d0 + d3).

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in the use and analysis of this compound, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the biological pathway in which Elimusertib acts.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification A Biological Sample (Plasma/Tissue) B Spike with this compound (Internal Standard) A->B C Protein Precipitation / Extraction B->C D Evaporation & Reconstitution C->D E HPLC Separation D->E F Mass Spectrometric Detection (MRM) E->F G Data Acquisition F->G H Peak Area Integration (Analyte & IS) G->H I Calculate Peak Area Ratio H->I J Concentration Determination via Calibration Curve I->J

Caption: Experimental workflow for bioanalysis using this compound.

cluster_pathway ATR Signaling Pathway in DNA Damage Response DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair CellCycleArrest->DNARepair Apoptosis Apoptosis DNARepair->Apoptosis Elimusertib Elimusertib Elimusertib->ATR inhibits

Caption: Elimusertib inhibits the ATR signaling pathway.

References

A Comparative Performance Analysis: Elimusertib-d3 vs. Non-Deuterated Elimusertib

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance comparison between Elimusertib-d3 and its non-deuterated counterpart. The analysis is tailored for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to support informed decision-making in preclinical and clinical research.

Introduction to Elimusertib and the Role of Deuteration

Elimusertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical component of the DNA Damage Response (DDR) pathway.[1][2] By targeting ATR, Elimusertib disrupts cell cycle checkpoints and induces apoptosis in cancer cells, particularly those with existing DNA repair deficiencies.[1][3] The deuterated form, this compound, is a modified version where specific hydrogen atoms have been replaced by deuterium. This substitution is designed to leverage the kinetic isotope effect, which can lead to a more favorable pharmacokinetic profile, including increased metabolic stability and a longer half-life, without altering the fundamental mechanism of action.[4][5][6][7][]

Signaling Pathway of Elimusertib

Elimusertib exerts its therapeutic effect by inhibiting the ATR-Chk1 signaling pathway, which is a crucial regulator of the cell's response to DNA damage and replication stress.[1] In cancer cells, which often have a high degree of genomic instability and replication stress, the reliance on the ATR pathway for survival is heightened.[3][9] Inhibition of ATR by Elimusertib leads to the collapse of replication forks, accumulation of DNA damage, and ultimately, apoptotic cell death.[1][3]

G cluster_0 DNA Damage/Replication Stress cluster_1 ATR Signaling Cascade cluster_2 Cellular Response DNA_Damage DNA Damage (e.g., single-strand breaks) ATR ATR DNA_Damage->ATR activates Chk1 Chk1 ATR->Chk1 phosphorylates (activates) Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Chk1->Cell_Cycle_Arrest induces DNA_Repair DNA Repair Chk1->DNA_Repair promotes Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis failure leads to DNA_Repair->Apoptosis failure leads to Elimusertib Elimusertib / this compound Elimusertib->ATR inhibits G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Comparison Metabolic_Stability Metabolic Stability Assay (Liver Microsomes) PK_Study Pharmacokinetic Study (Murine Model) Metabolic_Stability->PK_Study informs dosing Cell_Viability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Efficacy_Study Efficacy Study (Xenograft Model) Cell_Viability->Efficacy_Study determines potency PK_Analysis Pharmacokinetic Parameter Calculation PK_Study->PK_Analysis Efficacy_Analysis Tumor Growth Inhibition Analysis Efficacy_Study->Efficacy_Analysis Comparative_Report Comparative Performance Report PK_Analysis->Comparative_Report Efficacy_Analysis->Comparative_Report

References

Elimusertib-d3: A Comparative Guide to its On-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of Elimusertib-d3, a potent and highly selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor.[1][2] The experimental data presented herein confirms its mechanism of action and compares its performance against other ATR inhibitors, offering valuable insights for researchers in oncology and drug development.

Mechanism of Action: ATR Signaling Pathway Inhibition

This compound targets the ATR kinase, a critical regulator of the DNA Damage Response (DDR) pathway.[3] ATR is activated in response to single-stranded DNA (ssDNA) breaks and replication stress, which are common characteristics of cancer cells.[2] Upon activation, ATR phosphorylates downstream targets, most notably Checkpoint Kinase 1 (Chk1), to initiate cell cycle arrest, promote DNA repair, and stabilize replication forks.[4] By inhibiting ATR, this compound disrupts these crucial cellular processes, leading to an accumulation of DNA damage and ultimately inducing "replication catastrophe" and apoptosis in cancer cells.[5][6] This is particularly effective in tumors with existing DDR defects, such as ATM loss, a concept known as synthetic lethality.[3][7]

ATR_Signaling_Pathway cluster_stress Cellular Stress cluster_activation ATR Activation cluster_elimination Inhibition cluster_downstream Downstream Effects DNA Damage DNA Damage ssDNA-RPA Complex ssDNA-RPA Complex DNA Damage->ssDNA-RPA Complex Replication Stress Replication Stress Replication Stress->ssDNA-RPA Complex ATR_ATRIP ATR-ATRIP Complex ssDNA-RPA Complex->ATR_ATRIP Recruitment CHK1 p-CHK1 (S345) ATR_ATRIP->CHK1 Phosphorylation Elimusertib This compound Elimusertib->ATR_ATRIP Inhibition Apoptosis Apoptosis Elimusertib->Apoptosis Leads to ReplicationCatastrophe Replication Catastrophe Elimusertib->ReplicationCatastrophe Leads to CellCycleArrest S/G2-M Checkpoint Activation CHK1->CellCycleArrest DNARepair DNA Repair CHK1->DNARepair ForkStabilization Replication Fork Stabilization CHK1->ForkStabilization

Figure 1: this compound Inhibition of the ATR Signaling Pathway.

Comparative In Vitro Potency

The on-target efficacy of this compound has been demonstrated across a broad range of cancer cell lines. Its half-maximal inhibitory concentration (IC50) showcases its potent anti-proliferative activity.

Cell LineCancer TypeElimusertib IC50 (nM)Berzosertib (M6620) IC50 (nM)Ceralasertib (AZD6738) IC50 (nM)Reference
MDA-MB-231Triple-Negative Breast Cancer100--[5]
MDA-MB-453HER2+ Breast Cancer46--[5]
T-47DHormone Receptor+ Breast Cancer650--[5]
Multiple Pediatric Solid Tumors (Range)Pediatric Cancers2.687 - 395.7--[7]
Lymphoma Cell Lines (General)Lymphoma20-fold lower than Ceralasertib--[8]

Table 1: Comparative IC50 Values of ATR Inhibitors in Cancer Cell Lines.

On-Target Effects: Induction of Apoptosis and Cell Cycle Arrest

This compound's inhibition of the ATR pathway leads to a significant increase in apoptosis and a delay in S-phase progression of the cell cycle.

Cell LineTreatmentApoptosis (% Annexin V Positive)S-Phase Cell Population (%)Reference
MDA-MB-231Elimusertib (Dose-dependent)IncreasedIncreased[5]
MDA-MB-453Elimusertib (Dose-dependent)IncreasedIncreased[5]
T-47D (less sensitive)ElimusertibMinimal IncreaseMinimal Increase[5]

Table 2: Quantitative Analysis of Apoptosis and Cell Cycle Arrest Induced by Elimusertib.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the drug that inhibits cell growth by 50% (IC50).

Workflow:

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight add_drug Add serial dilutions of this compound incubate_overnight->add_drug incubate_treatment Incubate for 72-96 hours add_drug->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 1-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2: Workflow for a Cell Viability (MTT) Assay.

Detailed Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and incubated overnight to allow for cell attachment.[1]

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or other ATR inhibitors. A vehicle control (e.g., DMSO) is also included.[2]

  • Incubation: Plates are incubated for 72 to 96 hours.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 1-4 hours at 37°C.[9]

  • Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan (B1609692) crystals.[9]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.[1]

Western Blot Analysis

This technique is used to detect and quantify specific proteins, such as phosphorylated Chk1 (p-Chk1), to confirm on-target pathway inhibition.

Detailed Methodology:

  • Cell Lysis: Cells are treated with this compound for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.[2]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.[2]

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against the protein of interest (e.g., anti-p-Chk1 Ser345) overnight at 4°C.[1]

  • Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.[1]

  • Analysis: Band intensities are quantified, and the levels of the target protein are normalized to a loading control (e.g., GAPDH or β-actin).

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is used to detect DNA damage in individual cells.

Detailed Methodology:

  • Cell Preparation: Cells are treated with this compound, harvested, and suspended in ice-cold PBS.[11]

  • Embedding in Agarose (B213101): The cell suspension is mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[11]

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.[11]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed at a low voltage.[11]

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comets" are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.[11]

BrdU (5-bromo-2'-deoxyuridine) Assay

This assay is used to quantify DNA replication and S-phase progression.

Detailed Methodology:

  • BrdU Labeling: Cells are incubated with a BrdU labeling solution for a defined period (e.g., 1-24 hours) to allow for the incorporation of BrdU into newly synthesized DNA.

  • Fixation and Permeabilization: The cells are washed, fixed, and permeabilized.

  • DNA Denaturation: The DNA is denatured, typically using an acid solution (e.g., HCl), to expose the incorporated BrdU.

  • Immunostaining: The cells are incubated with a primary antibody specific for BrdU, followed by a fluorescently labeled secondary antibody.

  • Analysis: The percentage of BrdU-positive cells is determined by flow cytometry or fluorescence microscopy, providing a measure of the proportion of cells actively replicating their DNA.[6]

References

Safety Operating Guide

Navigating the Safe Disposal of Elimusertib-d3: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Elimusertib-d3 are paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, a deuterated and selective ATR inhibitor. Adherence to these procedures is crucial to mitigate risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be fully aware of the hazards associated with Elimusertib. The Safety Data Sheet (SDS) for Elimusertib classifies the compound with the following hazards[1]:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound.

PPE ComponentSpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves (e.g., nitrile)
Body ProtectionImpervious clothing, such as a lab coat
Respiratory ProtectionUse in a well-ventilated area or under a fume hood. A suitable respirator may be required for handling larger quantities or in case of spills.

II. Step-by-Step Disposal Protocol

The disposal of this compound, as with any investigational drug, must be conducted in accordance with institutional and regulatory guidelines. The following protocol outlines the necessary steps to ensure safe and compliant disposal.

Step 1: Initial Assessment and Waste Segregation

  • Consult the Safety Data Sheet (SDS): Always refer to the most current SDS for this compound provided by the supplier. This document contains the most specific and detailed disposal information.

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on chemical waste disposal. They will provide specific instructions based on local, state, and federal regulations.

  • Segregate Waste: Properly segregate this compound waste from other laboratory waste streams. This includes:

    • Pure Compound: Unused or expired solid this compound.

    • Contaminated Materials: Items such as pipette tips, centrifuge tubes, gloves, and bench paper that have come into direct contact with the compound.

    • Solutions: Any liquid solutions containing this compound.

Step 2: Preparing Waste for Disposal

  • Solid Waste:

    • Place pure this compound and grossly contaminated solids into a clearly labeled, sealed container. The label should include the chemical name ("this compound"), the hazard pictograms (e.g., harmful, irritant), and the date.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, leak-proof, and shatter-resistant container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume. Do not mix with other incompatible waste streams.

  • Sharps Waste:

    • Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.

Step 3: Spill Management

In the event of a spill, immediate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear Appropriate PPE: Don the full required PPE before attempting to clean the spill.

  • Containment and Absorption:

    • For liquid spills, use an absorbent material like diatomite or universal binders to contain and soak up the spill.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Decontamination: Decontaminate the spill area and any affected equipment by scrubbing with a suitable solvent, such as alcohol, followed by a thorough wash.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be placed in the designated hazardous waste container for this compound.

Step 4: Final Disposal

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and EHS. Maintain records of the disposal for a minimum of three years[2].

  • Incineration: The recommended final disposal method for many investigational drugs is incineration by a licensed environmental management vendor[2]. Your EHS department will manage this process.

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Elimusertib_Disposal_Workflow cluster_prep Preparation & Assessment cluster_segregation Waste Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal start Start: Have this compound Waste consult_sds Consult Supplier SDS start->consult_sds contact_ehs Contact Institutional EHS consult_sds->contact_ehs segregate Segregate Waste Streams contact_ehs->segregate Follow EHS Guidance solid_waste Solid Waste (Pure compound, contaminated items) segregate->solid_waste liquid_waste Liquid Waste (Solutions containing this compound) segregate->liquid_waste package_solid Package in Labeled, Sealed Container solid_waste->package_solid package_liquid Package in Labeled, Leak-proof Container liquid_waste->package_liquid schedule_pickup Schedule Waste Pickup with EHS package_solid->schedule_pickup package_liquid->schedule_pickup complete_forms Complete Disposal Documentation schedule_pickup->complete_forms incineration Incineration by Approved Vendor complete_forms->incineration

References

Personal protective equipment for handling Elimusertib-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Elimusertib-d3, a deuterated form of Elimusertib. Elimusertib is a potent and selective ATR (Ataxia Telangiectasia and Rad3-related) inhibitor with anti-tumor activity.[1][2] Adherence to these guidelines is essential to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. Elimusertib, the parent compound, is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

PPE CategoryItemSpecification
Hand Protection Protective glovesChemically resistant (e.g., nitrile)
Eye Protection Safety gogglesWith side-shields
Skin and Body Protection Impervious clothingLaboratory coat or gown
Respiratory Protection Suitable respiratorUse in a well-ventilated area or under a fume hood. If dusts are generated, a respirator is necessary.

Operational Plan for Handling

Engineering Controls:

  • Work in a well-ventilated area.

  • The use of a chemical fume hood is recommended, especially when handling the solid form to avoid dust formation.

  • Ensure an accessible safety shower and eyewash station are nearby.[3][4]

General Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Avoid contact with skin and eyes.[4]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the handling area.[3]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • For long-term storage of stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month.[1]

Emergency Procedures

In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[3]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention.[3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[3]

Disposal Plan

  • Dispose of waste product and contaminated materials in accordance with local, state, and federal regulations.

  • Do not allow the product to enter drains, water courses, or the soil.[3][4]

  • Contaminated packaging should be disposed of as unused product.

Elimusertib Signaling Pathway

Elimusertib is a potent inhibitor of the ATR kinase. ATR is a key regulator of the DNA damage response (DDR) pathway, which is activated by single-stranded DNA breaks. By inhibiting ATR, Elimusertib prevents the downstream signaling that leads to cell cycle arrest and DNA repair, ultimately leading to apoptosis in cancer cells with existing DNA damage repair deficiencies.

Elimusertib_Pathway Elimusertib Mechanism of Action cluster_0 DNA Damage Response cluster_1 Elimusertib Intervention DNA Damage DNA Damage ATR Kinase ATR Kinase DNA Damage->ATR Kinase activates Cell Cycle Arrest & DNA Repair Cell Cycle Arrest & DNA Repair ATR Kinase->Cell Cycle Arrest & DNA Repair promotes Apoptosis Apoptosis ATR Kinase->Apoptosis prevents Cell Cycle Arrest & DNA Repair->Apoptosis prevents Elimusertib Elimusertib Elimusertib->ATR Kinase inhibits

Caption: Elimusertib inhibits the ATR kinase, a key component of the DNA damage response pathway.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.